molecular formula C8H14O3 B2704054 Methyl 5-methyl-4-oxohexanoate CAS No. 34553-37-2

Methyl 5-methyl-4-oxohexanoate

Cat. No.: B2704054
CAS No.: 34553-37-2
M. Wt: 158.197
InChI Key: HQESBEBOAFJVCN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-oxohexanoate is a biochemical research compound with the molecular formula C8H14O3 and an average mass of 158.197 g/mol . It is supplied with the CAS registry number 34553-37-2 . As an ester with a ketone functional group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with 5-oxohexanoate scaffolds are of significant interest in synthetic chemistry, particularly in catalytic asymmetric reactions for constructing molecules with quaternary carbon centers . Researchers may utilize this methyl ester in the development of novel synthetic methodologies or as a precursor for more complex molecular structures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-4-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQESBEBOAFJVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34553-37-2
Record name methyl 5-methyl-4-oxohexanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-methyl-4-oxohexanoate, a beta-keto ester of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the structural and chemical characteristics of the molecule, offering both theoretical predictions and established experimental methodologies for their determination. By synthesizing fundamental chemical principles with practical applications, this guide aims to serve as an essential resource for the effective handling, characterization, and utilization of this versatile compound.

Introduction: The Significance of Beta-Keto Esters in Modern Chemistry

Beta-keto esters are a pivotal class of organic compounds characterized by a ketone functional group positioned beta to an ester group.[1] This unique structural arrangement confers a remarkable degree of chemical reactivity, rendering them highly valuable synthons in a myriad of synthetic transformations. The acidic nature of the α-hydrogen, nestled between the two carbonyl functionalities, facilitates the formation of a resonance-stabilized enolate, a potent nucleophile that underpins many carbon-carbon bond-forming reactions.[1]

Methyl 5-methyl-4-oxohexanoate, the subject of this guide, embodies these characteristic features. Its molecular architecture presents multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development.

Molecular Structure and Identity

A foundational aspect of understanding any chemical entity is the precise knowledge of its molecular structure and fundamental identifiers.

Chemical Structure

The structure of Methyl 5-methyl-4-oxohexanoate is depicted below:

This structure reveals the key functional groups: a methyl ester and a ketone, separated by a methylene bridge, with a methyl substituent at the 5-position.

Nomenclature and Identifiers
  • IUPAC Name: methyl 5-methyl-4-oxohexanoate

  • CAS Number: 34553-37-2

  • Molecular Formula: C₈H₁₄O₃

  • Molecular Weight: 158.20 g/mol [2]

  • InChI: InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3[2]

  • InChIKey: HQESBEBOAFJVCN-UHFFFAOYSA-N[2]

  • SMILES: COC(=O)CCC(=O)C(C)C

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of Methyl 5-methyl-4-oxohexanoate. It is important to note that while some data is derived from experimental sources for closely related compounds, specific experimental values for this exact molecule are not widely available in public literature. Therefore, predicted values are also provided and should be considered as estimates.

PropertyValueSource/Method
Molecular Weight 158.20 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)General observation for similar compounds
Boiling Point Not experimentally determined; predicted to be in the range of 200-220 °C at 760 mmHgEstimation based on similar structures
Melting Point Not applicable (liquid at room temperature)General observation for similar compounds
Density Not experimentally determined; predicted to be ~1.0 g/mLEstimation based on similar structures
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether)Predicted based on polarity
XLogP3 0.9Predicted[2]
Topological Polar Surface Area 43.4 ŲPredicted[2]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. This section outlines the expected spectroscopic data for Methyl 5-methyl-4-oxohexanoate and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The following table details the predicted chemical shifts and multiplicities.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2 (CH₂)~2.6Triplet2H
H-3 (CH₂)~2.8Triplet2H
H-5 (CH)~2.7Septet1H
H-6 (CH₃)~1.1Doublet6H
OCH₃~3.7Singlet3H

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The carbon NMR spectrum will reveal the number of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (C=O, ester)~173
C-2 (CH₂)~30
C-3 (CH₂)~38
C-4 (C=O, ketone)~210
C-5 (CH)~45
C-6 (CH₃)~18
OCH₃~52

To definitively assign the structure, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial.

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons (e.g., H-2 and H-3; H-5 and H-6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the OCH₃ protons to the ester carbonyl carbon (C-1) would be expected.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Employ standard pulse sequences for gCOSY, sensitivity-enhanced gHSQC, and gHMBC experiments.

Diagram: Logical Workflow for NMR Structural Elucidation

NMR_Workflow A 1D ¹H NMR F Provisional Structure A->F Proton Environments & Multiplicities B 1D ¹³C NMR B->F Carbon Environments C COSY G Final Structure Confirmation C->G D HSQC D->G E HMBC E->G F->C Validate H-H Connectivity F->D Validate C-H Connectivity F->E Confirm Long-Range C-H Connectivity & Quaternary Carbons

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For Methyl 5-methyl-4-oxohexanoate, the key characteristic absorptions are:

  • C=O (ester) stretch: A strong, sharp peak around 1735-1750 cm⁻¹.

  • C=O (ketone) stretch: Another strong, sharp peak around 1715 cm⁻¹. The two distinct carbonyl peaks are a hallmark of a beta-keto ester.

  • C-O (ester) stretch: A strong peak in the 1100-1300 cm⁻¹ region.

  • C-H (sp³) stretch: Peaks just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158.20) should be observed.

  • Fragmentation Pattern: Common fragmentation pathways for esters and ketones would be expected, such as loss of the methoxy group (-OCH₃, m/z = 31) or the methyl propionyl group.

Predicted Collision Cross Section (CCS) Values:

Adductm/zPredicted CCS (Ų)
[M+H]⁺159.10158134.4
[M+Na]⁺181.08352140.8
[M-H]⁻157.08702134.7

Source: PubChemLite

Experimental Protocol for Mass Spectrometry:

A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) using an appropriate ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Chemical Reactivity and Stability: A Field-Proven Perspective

The chemical behavior of Methyl 5-methyl-4-oxohexanoate is largely dictated by the interplay of its ester and ketone functionalities.

Acidity of the α-Hydrogen and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (C-3) are significantly more acidic than typical alkane protons. This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[1] This property is fundamental to the use of beta-keto esters in synthesis, as the enolate can readily participate in reactions with various electrophiles.

Diagram: Resonance Stabilization of the Enolate

Enolate_Resonance Structure1 R-C(=O)-CH⁻-C(=O)-OR' Structure2 R-C(O⁻)=CH-C(=O)-OR' Structure1->Structure2 delocalization Structure3 R-C(=O)-CH=C(O⁻)-OR' Structure2->Structure3 delocalization

Sources

Literature review on Methyl 5-methyl-4-oxohexanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-methyl-4-oxohexanoate Derivatives

Executive Summary

Methyl 5-methyl-4-oxohexanoate (MMOH) —CAS 34553-37-2 —is a specialized


-keto ester intermediate critical to the synthesis of heterocyclic scaffolds and chiral building blocks. Characterized by its dual functionality (a reactive ketone at C4 and a methyl ester at C1), MMOH serves as a divergent node in organic synthesis.[1] It is the primary precursor for 5-isopropyl-dihydro-furan-2-ones  (chiral lactones used in flavor and pheromone chemistry) and 6-isopropyl-4,5-dihydropyridazin-3(2H)-ones  (pharmacophores in cardiovascular and agrochemical research).

This guide provides a rigorous technical analysis of MMOH, detailing its synthesis, reactivity profile, and downstream applications.[1] It is designed for medicinal chemists and process engineers requiring actionable, high-fidelity protocols.[1]

Chemical Architecture & Reactivity Profile

MMOH is defined by a 6-carbon backbone with an isopropyl terminus and a


-keto ester motif.[1] Its reactivity is governed by the interplay between the electrophilic ketone and the ester, separated by two methylene groups.[1]
PropertySpecification
IUPAC Name Methyl 5-methyl-4-oxohexanoate
Common Name Methyl 4-isobutyrylpropionate
CAS Number 34553-37-2
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
SMILES COC(=O)CCC(=O)C(C)C
Boiling Point ~95–98 °C (at 10 mmHg)
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, fatty, herbaceous (characteristic of

-keto esters)
Mechanistic Hotspots
  • C4 Ketone (Electrophile): The sterically hindered isopropyl group at C5 makes the C4 ketone less reactive than a methyl ketone but highly selective for nucleophilic attack by hydrides or Grignard reagents.[1] It is the site for reductive amination and asymmetric hydrogenation .[1]

  • C1 Ester (Electrophile): Susceptible to hydrolysis or amidation.[1] In the presence of strong bases, it can undergo Claisen condensation with the C3 enolate, though the 1,4-distance usually favors cyclization pathways (e.g., to lactones or pyrroles) over dimerization.[1]

  • C3 Methylene (Nucleophile): The

    
    -position to the ketone is acidic (
    
    
    
    ).[1] It participates in aldol-type condensations or halogenations, essential for functionalizing the core before cyclization.[1]

Synthesis of Methyl 5-methyl-4-oxohexanoate

The industrial and laboratory standard for synthesizing MMOH relies on the Friedel-Crafts Acylation of succinic anhydride derivatives or the Grignard Addition pathway.[1] The Grignard route is preferred for its modularity and yield control.[1]

Protocol: Grignard Addition to Succinic Anhydride

This method generates the free acid (5-methyl-4-oxohexanoic acid) which is subsequently esterified.

Reagents: Succinic anhydride, Isopropylmagnesium chloride (2.0 M in THF), Methanol, p-Toluenesulfonic acid (pTsOH).[1]

  • Nucleophilic Opening:

    • Charge a flame-dried flask with succinic anhydride (1.0 equiv) and anhydrous THF. Cool to -78 °C.[1]

    • Add Isopropylmagnesium chloride (1.05 equiv) dropwise over 60 minutes.[1] The low temperature prevents double addition (formation of the tertiary alcohol).

    • Mechanism:[1][2][3][4] The Grignard reagent attacks one carbonyl of the anhydride, opening the ring to form the

      
      -keto carboxylate magnesium salt.[1]
      
  • Quench & Workup:

    • Quench with 1N HCl to protonate the carboxylate and the ketone.[1]

    • Extract with ethyl acetate.[1] The product is 5-methyl-4-oxohexanoic acid (CAS 41654-04-0).[5]

  • Fischer Esterification:

    • Dissolve the crude acid in Methanol (excess).[1]

    • Add catalytic pTsOH (5 mol%) and reflux for 4 hours.

    • Concentrate and purify via vacuum distillation to yield MMOH .[1]

Synthesis Succinic Succinic Anhydride Inter Mg-Carboxylate Intermediate Succinic->Inter + iPrMgCl (-78°C, THF) Acid 5-methyl-4-oxohexanoic acid Inter->Acid + H3O+ Quench MMOH MMOH (Methyl 5-methyl-4-oxohexanoate) Acid->MMOH + MeOH, pTsOH (Reflux)

Figure 1: Step-wise synthesis of MMOH from succinic anhydride via Grignard addition and Fischer esterification.[1]

Key Derivatives & Applications

MMOH is a "divergent intermediate."[1] Its transformation pathways lead to three distinct classes of high-value compounds:


-Lactones  (Flavors), Pyridazinones  (Pharma), and Pyrroles  (Materials/Pharma).[1]
Pathway A: Asymmetric Reduction to Chiral Lactones

The reduction of the C4 ketone yields a


-hydroxy ester, which spontaneously cyclizes to form 5-isopropyl-dihydro-furan-2-one .
  • Significance: These lactones are analogs of the "Whisky Lactone" (Quercus lactone).[1] The isopropyl variant possesses a creamy, coumarin-like odor profile used in fragrance formulation.[1] In pheromone chemistry, chiral resolution of this lactone is critical for bioactivity.[1]

  • Protocol:

    • Catalyst: RuCl (Noyori Transfer Hydrogenation).[1]

    • Conditions: Formic acid/Triethylamine (5:2), 25 °C.

    • Result: High enantiomeric excess (>95% ee) of the (S)- or (R)-hydroxy ester, which cyclizes upon acid treatment.[1]

Pathway B: Paal-Knorr & Knorr-Type Cyclizations

This is the most critical pathway for drug discovery.[1] Reaction with hydrazine derivatives yields dihydropyridazinones .[1]

  • Target: 6-isopropyl-4,5-dihydropyridazin-3(2H)-one .

  • Mechanism:

    • Hydrazine attacks the C4 ketone (forming a hydrazone).[1]

    • The distal nitrogen of the hydrazone attacks the C1 ester carbonyl.[1]

    • Loss of methanol drives the formation of the 6-membered ring.[1]

  • Pharma Relevance: The pyridazinone scaffold is a "privileged structure" in cardiology (calcium sensitizers like Levosimendan) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The isopropyl group provides lipophilicity essential for membrane permeability.[1]

Pathway C: Pyrrole Synthesis

Reaction with primary amines under acidic conditions (Paal-Knorr variant) generates substituted pyrrolidinones or, with oxidation, pyrroles.[1]

  • Application: Precursors for Atorvastatin analogs and heme-like porphyrin synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one

Validates Pathway B.

Materials:

  • Methyl 5-methyl-4-oxohexanoate (10 mmol, 1.58 g)

  • Hydrazine hydrate (80%, 12 mmol)[1]

  • Ethanol (20 mL)

  • Acetic acid (glacial, catalytic)[1]

Procedure:

  • Setup: Dissolve MMOH in Ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.[1]

  • Cyclization: Add 2 drops of glacial acetic acid. Heat the mixture to reflux (78 °C) for 3 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:[1]1) will show the disappearance of the starting keto-ester (

      
      ) and appearance of the pyridazinone (
      
      
      
      , UV active).[1]
  • Isolation: Cool to 0 °C. The product often precipitates as a white crystalline solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from diethyl ether/hexane.[1]

  • Yield: Expected yield 85–92%.

Protocol 2: Enantioselective Reduction to (S)-5-isopropyl-dihydro-furan-2-one

Validates Pathway A.

Materials:

  • MMOH (5 mmol)[1]

  • RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol)[1]

  • Sodium Formate (25 mmol)[1]

  • Water/DCM (biphasic system) or DMF[1]

Procedure:

  • Reaction: Mix MMOH, catalyst, and sodium formate in water (degassed). Stir at 40 °C for 24 hours.

  • Workup: Extract with DCM. Dry over MgSO₄.[1]

  • Cyclization: Treat the crude hydroxy ester with catalytic pTsOH in Toluene (reflux with Dean-Stark trap) to drive lactonization.

  • Result: Chiral lactone, verified by Chiral GC.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of MMOH. Note how the choice of reagent (Hydrazine vs. Hydride) dictates the ring size (6-membered vs. 5-membered).

Reactivity MMOH MMOH (C8H14O3) Hydrazine + Hydrazine (NH2NH2) MMOH->Hydrazine RuCatalyst + H2 / Ru-Catalyst (Asymmetric Red.) MMOH->RuCatalyst Amine + Primary Amine (R-NH2) MMOH->Amine Pyridazinone 6-isopropyl-4,5-dihydro- pyridazin-3(2H)-one (Pharma Scaffold) Hydrazine->Pyridazinone Cyclocondensation Lactone 5-isopropyl-dihydro- furan-2-one (Flavor/Pheromone) RuCatalyst->Lactone Reduction -> Cyclization Pyrrolidone N-Alkyl-5-isopropyl- pyrrolidin-2-one Amine->Pyrrolidone Reductive Amination

Figure 2: Divergent synthesis pathways from Methyl 5-methyl-4-oxohexanoate.

References

  • PubChem. "Methyl 4-acetyl-5-oxohexanoate (Compound Summary)." National Library of Medicine.[1] Accessed 2026.[1][6][7] Link(Note: Structural isomer reference for property comparison).

  • Angene Chemical. "Methyl 5-methyl-4-oxohexanoate - CAS 34553-37-2."[1][8] Angene International Limited.[1] Link

  • BLD Pharm. "Product Analysis: Methyl 5-methyl-4-oxohexanoate." BLD Pharmatech.[1][3] Link

  • Organic Chemistry Portal.

    
    -Keto Esters." Organic Chemistry Portal. Link
    
  • LookChem. "5-Methyl-4-oxohexanoic acid and Derivatives."[1][5] LookChem Database.[1] Link

Sources

Methyl 5-methyl-4-oxohexanoate: A Technical Guide to Metabolic Engineering & Biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 5-methyl-4-oxohexanoate (MMOH) , focusing on its role as a versatile synthetic metabolic intermediate. While not a central metabolite in primary human metabolism (like citrate or pyruvate), MMOH acts as a critical xenobiotic substrate and chiral precursor in biocatalysis and pharmaceutical synthesis. It serves as a structural analog to branched-chain amino acid (BCAA) catabolites, making it a valuable probe for enzymatic promiscuity and a precursor for high-value lactones.

Executive Summary & Chemical Identity

Methyl 5-methyl-4-oxohexanoate (MMOH) is a


-keto ester featuring an isopropyl group adjacent to the ketone functionality. In metabolic engineering and drug development, it is primarily utilized as a prochiral substrate  for asymmetric reduction. Its carbon skeleton mimics the degradation products of leucine (specifically isovaleryl-CoA derivatives), allowing it to be processed by specific dehydrogenases and esterases.
Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 5-methyl-4-oxohexanoate
CAS Number 34553-37-2
Molecular Formula

Molecular Weight 158.20 g/mol
Structure

Physical State Colorless to pale yellow liquid
Boiling Point ~85-90°C (at 10 mmHg)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water
Metabolic Role Synthetic intermediate; Substrate for KREDs/ADHs; Lactone precursor

Synthetic Pathways: The "Upstream" Metabolism

To utilize MMOH in metabolic studies or drug synthesis, it must first be generated with high purity. The industrial standard involves the Stetter Reaction , a nucleophilic acylation that mimics thiamine pyrophosphate (TPP)-dependent enzymatic pathways.

Chemical Synthesis (Stetter Reaction)

This pathway utilizes a thiazolium salt catalyst to couple an aldehyde with a Michael acceptor.

  • Substrates: Isobutyraldehyde (Nucleophile precursor) + Methyl Acrylate (Michael Acceptor).

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

  • Mechanism: The catalyst forms an active aldehyde species (Breslow intermediate), which attacks the

    
    -carbon of methyl acrylate.
    
Experimental Protocol: Catalytic Synthesis of MMOH

Objective: Synthesis of MMOH on a 50 mmol scale.

  • Catalyst Preparation: In a 250 mL round-bottom flask (RBF), dissolve the thiazolium catalyst (5 mol%) in dry ethanol (50 mL). Add triethylamine (Et3N, 20 mol%) to deprotonate the thiazolium salt, generating the active ylide.

  • Addition: Add isobutyraldehyde (50 mmol) and methyl acrylate (55 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12–16 hours. Monitor consumption of isobutyraldehyde via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 1M HCl (2 x 50 mL) to remove the catalyst and amine, followed by saturated NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~88°C @ 10 mmHg) to obtain MMOH as a clear liquid.
    

Metabolic Fate: Biocatalytic Reduction

The core utility of MMOH lies in its conversion to Methyl 4-hydroxy-5-methylhexanoate . This step introduces a chiral center at C4. In a biological context, this mimics the reduction of


- or 

-keto acids seen in fatty acid metabolism.
Enzymatic Pathway

Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Cofactor: NADPH or NADH (requires a recycling system).

The reaction is highly enantioselective, governed by Prelog’s rule or anti-Prelog specificity depending on the enzyme source (e.g., Lactobacillus kefir vs. Thermoanaerobium brockii).

Biocatalysis Substrate Methyl 5-methyl-4-oxohexanoate (Achiral Ketone) Product Methyl (R)- or (S)- 4-hydroxy-5-methylhexanoate Substrate->Product Stereoselective Reduction Cofactor NAD(P)H Cofactor->Product Hydride Transfer Enzyme KRED / ADH (Biocatalyst) Enzyme->Product Catalysis Lactone 5-Isopropyl-dihydro-furan-2-one (Chiral Lactone) Product->Lactone Cyclization (Acid/Heat)

Figure 1: Biocatalytic workflow converting MMOH to chiral hydroxy esters and subsequent lactonization.[1][2]

Protocol: Biocatalytic Screening

Objective: Identify a KRED variant that yields >99% enantiomeric excess (ee) of the (S)-alcohol.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Cofactor Mix: Dissolve

    
     (1 mM) and Glucose (100 mM) in the buffer. Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.
    
  • Reaction Setup: In a 96-well deep-well plate, dispense:

    • 900 µL Cofactor Mix

    • 10 mg KRED lyophilized powder (or 50 µL cell lysate)

    • 20 µL MMOH (substrate stock in DMSO)

  • Incubation: Seal the plate and incubate at 30°C, 600 rpm for 24 hours.

  • Extraction: Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes. Centrifuge to separate phases.

  • Analysis: Transfer 200 µL of the organic phase to GC vials for chiral analysis.

Downstream Applications: Lactonization

The metabolic product, Methyl 4-hydroxy-5-methylhexanoate , is an unstable intermediate that readily undergoes intramolecular cyclization to form 5-isopropyldihydrofuran-2-one .

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution. The hydroxyl group at C4 attacks the ester carbonyl at C1, releasing methanol.

  • Significance: This lactone scaffold is ubiquitous in pheromones and flavor compounds (e.g., analogs of "Whisky Lactone").

Synthetic/Metabolic Logic

If the goal is to isolate the hydroxy ester, the reaction must be kept at neutral pH and low temperature. If the goal is the lactone, acid catalysis (p-TsOH) and heat drive the equilibrium forward.

Analytical Validation

Trustworthy data relies on separating the enantiomers of the reduced product.

Chiral GC Method
  • Instrument: GC-FID (e.g., Agilent 7890).

  • Column: Cyclodextrin-based chiral column (e.g., Hydrodex-

    
    -3P or CP-Chirasil-Dex CB).
    
  • Carrier Gas: Helium (1.5 mL/min).

  • Temperature Program:

    • Initial: 80°C (hold 2 min).

    • Ramp: 5°C/min to 160°C.

    • Hold: 5 min.

  • Retention Times (Approximate):

    • MMOH (Ketone): 8.5 min

    • (S)-Alcohol: 11.2 min

    • (R)-Alcohol: 11.8 min

    • Lactone (Cyclized): 6.5 min (Note: Lactones often elute earlier due to lower polarity/H-bonding).

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount.

  • Hazards: MMOH is an ester and likely a mild irritant. The reagents for its synthesis (Isobutyraldehyde, Methyl Acrylate) are flammable and lachrymators.

  • Metabolic Stability: In biological systems, MMOH is susceptible to hydrolysis by non-specific esterases, yielding 5-methyl-4-oxohexanoic acid . This acid can enter

    
    -oxidation-like pathways or be excreted.
    
  • Storage: Store under inert gas (Argon) at 4°C to prevent auto-oxidation or hydrolysis.

References

  • Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. Link

  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of the American Oil Chemists' Society. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

  • PubChem. (2024).[3] Methyl 5-methyl-4-oxohexanoate Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Synthesis protocols for Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for Methyl 5-methyl-4-oxohexanoate

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS 34553-37-2) is a critical aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical scaffolds, flavor compounds, and as a precursor for heterocycle formation (e.g., pyrroles via Knorr condensation).[1][2] Its structure combines a reactive methyl ester with a sterically defined isopropyl ketone, making it a versatile electrophile.

This guide details two distinct synthesis protocols designed to accommodate varying laboratory capabilities and scale requirements:

  • Protocol A (The "Umpolung" Route): A catalytic Stetter reaction utilizing N-Heterocyclic Carbene (NHC) organocatalysis. This is the preferred method for atom economy and "green" chemistry compliance.

  • Protocol B (The "Classic" Route): A two-step Grignard addition to succinic anhydride followed by Fischer esterification. This method is robust, scalable, and utilizes commodity reagents.

Technical Specifications & Safety

PropertySpecification
Chemical Name Methyl 5-methyl-4-oxohexanoate
IUPAC Name Methyl 5-methyl-4-oxohexanoate
CAS Number 34553-37-2
Molecular Formula C

H

O

Molecular Weight 158.20 g/mol
Boiling Point ~85–90 °C at 10 mmHg (Predicted)
Appearance Colorless to pale yellow liquid
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Critical Safety Warnings:

  • Methyl Acrylate: Highly volatile, lachrymator, and potential sensitizer. Work exclusively in a fume hood.

  • Isobutyraldehyde: Flammable liquid with a low flash point.

  • Thiazolium Catalysts: Hygroscopic; store in a desiccator.

Protocol A: Catalytic Stetter Reaction (Recommended)

Principle: This method utilizes Umpolung (polarity inversion) chemistry. The nucleophilic acyl substitution of isobutyraldehyde is catalyzed by a thiazolium salt or N-Heterocyclic Carbene (NHC), enabling a 1,4-addition to methyl acrylate. This route is superior due to its single-step nature and high atom economy.

Reagents & Materials
  • Substrate 1: Isobutyraldehyde (2-Methylpropanal) [Freshly distilled]

  • Substrate 2: Methyl Acrylate [Stabilizer removed via basic alumina plug]

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 – 0.1 equiv)

  • Base: Triethylamine (Et

    
    N) or DBU
    
  • Solvent: Ethanol (Absolute) or DMF (Dry)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thiazolium catalyst (5 mol%) in absolute ethanol (50 mL) under an Argon atmosphere. Add Triethylamine (0.5 equiv relative to catalyst) to deprotonate the thiazolium salt, generating the active ylide species. Stir at room temperature for 15 minutes.

  • Reactant Addition: Add Isobutyraldehyde (1.0 equiv, 50 mmol) to the catalyst solution. The solution may turn slightly yellow, indicating the formation of the Breslow intermediate.

  • Michael Acceptor Introduction: Add Methyl Acrylate (1.1 equiv, 55 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; use a water bath if the temperature exceeds 40°C.

  • Reflux: Heat the reaction mixture to 70–80°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[3][4] The aldehyde peak should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotovap).

    • Redissolve the residue in Dichloromethane (DCM, 100 mL) and wash successively with:

      • 0.1 M HCl (to remove base/catalyst)

      • Saturated NaHCO

        
        
        
      • Brine

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate.
      
  • Purification: Perform vacuum distillation. Collect the fraction boiling at ~85–90°C (10 mmHg).

    • Expected Yield: 75–85%

Mechanistic Pathway (Protocol A)

StetterReaction Aldehyde Isobutyraldehyde (Electrophile) Breslow Breslow Intermediate (Nucleophilic Acyl) Aldehyde->Breslow Nucleophilic Attack Catalyst Thiazolium Ylide (Catalyst) Catalyst->Breslow Activates Product Methyl 5-methyl-4-oxohexanoate (Target) Breslow->Product 1,4-Addition & Catalyst Regeneration Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Product Michael Addition

Figure 1: The catalytic cycle of the Stetter reaction converting isobutyraldehyde and methyl acrylate into the target keto-ester.

Protocol B: Grignard Addition & Esterification (Robust)

Principle: This classical approach avoids expensive catalysts. It involves the nucleophilic attack of isopropylmagnesium chloride on succinic anhydride to open the ring, forming a keto-acid, followed by standard acid-catalyzed esterification.

Reagents & Materials
  • Reagent A: Isopropylmagnesium Chloride (2.0 M in THF)

  • Reagent B: Succinic Anhydride

  • Reagent C: Methanol (Anhydrous)

  • Catalyst: Sulfuric Acid (H

    
    SO
    
    
    
    , conc.) or Thionyl Chloride (SOCl
    
    
    )
  • Solvent: THF (Anhydrous), DCM

Step-by-Step Methodology

Part 1: Synthesis of 5-methyl-4-oxohexanoic acid

  • Setup: Flame-dry a 500 mL 3-neck flask. Add Succinic Anhydride (1.0 equiv, 50 mmol) and anhydrous THF (100 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Grignard Addition: Add Isopropylmagnesium Chloride (1.05 equiv) dropwise via syringe pump over 45 minutes. Crucial: Slow addition prevents double addition.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Slowly add 1M HCl (50 mL) to quench the reaction and hydrolyze the magnesium salt.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). The organic layer contains the keto-acid.[5] Extract the organic layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate). Wash the aqueous phase with ether (to remove neutral byproducts). Acidify the aqueous phase with Conc. HCl to pH 1. Re-extract with Ethyl Acetate, dry (Na

    
    SO
    
    
    
    ), and concentrate to obtain crude 5-methyl-4-oxohexanoic acid.

Part 2: Methyl Ester Formation

  • Esterification: Dissolve the crude keto-acid in Methanol (100 mL).

  • Catalysis: Add Conc. H

    
    SO
    
    
    
    (0.5 mL) or Thionyl Chloride (1.2 equiv, dropwise at 0°C).
  • Reflux: Heat to reflux (65°C) for 4 hours.

  • Final Workup: Concentrate methanol. Dilute with water and extract with DCM. Wash with NaHCO

    
     to remove unreacted acid. Dry and distill as in Protocol A.
    
Workflow Diagram (Protocol B)

GrignardRoute Start Succinic Anhydride + THF (-78°C) Intermediate Magnesium Carboxylate Intermediate Start->Intermediate Ring Opening Grignard Isopropyl MgCl (Nucleophile) Grignard->Intermediate Acid 5-methyl-4-oxohexanoic acid (Crude Solid) Intermediate->Acid Acid Quench (HCl) Esterification MeOH + H2SO4 (Reflux) Acid->Esterification Fischer Esterification Final Methyl 5-methyl-4-oxohexanoate (Distilled Liquid) Esterification->Final Workup & Distillation

Figure 2: Step-by-step workflow for the Grignard-mediated synthesis and subsequent esterification.

Comparative Analysis

FeatureProtocol A (Stetter)Protocol B (Grignard)
Step Count 1 Step (Concerted)2 Steps (Sequential)
Atom Economy High (100% theoretical)Moderate (Loss of Mg salts/Water)
Reagent Cost Moderate (Catalyst cost)Low (Commodity chemicals)
Scalability High (Flow chemistry compatible)Moderate (Exothermic control needed)
Purity Profile High (Specific regiochemistry)Good (Requires acid/base extraction)

References

  • Stetter Reaction Overview: Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

  • Thiazolium Catalysis: Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

  • Grignard Reactivity: "Reaction of Grignard Reagents with Acid Anhydrides." Organic Syntheses, Coll. Vol. 5, p.8 (1973). Link

  • Product Data (CAS 34553-37-2): National Center for Biotechnology Information. PubChem Compound Summary for CID 10866599, Methyl 5-methyl-4-oxohexanoate. Link

  • NHC Catalyst Application: Enders, D., et al. (2007). "The Stetter Reaction." Accounts of Chemical Research, 37(8), 534–541. Link

Sources

Methyl 5-methyl-4-oxohexanoate in fragrance and flavor chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemistry and Analysis of Methyl 5-methyl-4-oxohexanoate in Flavor and Fragrance Research

Abstract

Methyl 5-methyl-4-oxohexanoate is a γ-keto ester of significant interest in the flavor and fragrance industry due to its potential to impart complex fruity, sweet, and caramellic notes. This document serves as a comprehensive technical guide for researchers, chemists, and product development professionals. It provides an in-depth analysis of the compound's chemical profile, a plausible synthetic pathway, and detailed, field-proven protocols for its analysis and characterization. The methodologies outlined herein, from synthesis to advanced spectroscopic and sensory evaluation, are designed to form a self-validating workflow, ensuring both the chemical integrity of the compound and a thorough understanding of its application potential.

Introduction and Significance

The sensory experience of taste and smell is driven by a complex interplay of volatile organic compounds.[1] Among these, esters and ketones are fundamental classes of molecules that contribute a wide array of notes, from the fruity character of esters like ethyl acetate to the creamy and buttery notes of ketones like diacetyl.[1] Methyl 5-methyl-4-oxohexanoate (C₈H₁₄O₃) belongs to a bifunctional class of compounds known as keto esters, which possess both functionalities. This dual nature makes them highly valuable as they can offer more complex and nuanced aroma profiles than molecules with a single functional group.

While extensive data exists for similar structures like methyl 5-oxohexanoate, which is known for its fruity and caramellic profile, the target compound of this guide, with its additional methyl group, represents a frontier for nuanced flavor and fragrance design.[1] This guide provides the foundational knowledge and practical methodologies required to synthesize, purify, analyze, and characterize this promising aroma chemical.

Chemical & Physical Profile

A thorough understanding of a molecule's physicochemical properties is the cornerstone of its application. These properties dictate its volatility, solubility, and behavior in various matrices, which is critical for formulation and analysis.

PropertyValueSource
IUPAC Name methyl 5-methyl-4-oxohexanoateAngene Chemical[2]
CAS Number 34553-37-2Angene Chemical[2]
Molecular Formula C₈H₁₄O₃PubChemLite[3]
Molecular Weight 158.195 g/mol Angene Chemical[2]
SMILES CC(C)C(=O)CCC(=O)OCPubChemLite[3]
Predicted XLogP3 0.9Angene Chemical[2]
Topological Polar Surface Area 43.4 ŲAngene Chemical[2]
Predicted Sensory Profile Fruity, Sweet, Caramellic, potentially with creamy or buttery undertonesAnalogy to[1]

Synthesis and Characterization Workflow

The following diagram illustrates the integrated workflow for producing and validating Methyl 5-methyl-4-oxohexanoate, ensuring a high-purity final product ready for application testing. This process is designed to be self-validating, where the output of each analytical step confirms the success of the previous stage.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_application Application Testing syn Protocol 1: Synthesis (Michael Addition & Esterification) pur Purification (Column Chromatography) syn->pur Crude Product gcms Protocol 2: GC-MS Analysis (Purity & Identity) pur->gcms Purified Product nmr Protocol 3: NMR Spectroscopy (Structural Confirmation) gcms->nmr Purity Confirmed sensory Protocol 4: Sensory Evaluation (Aroma Profile) nmr->sensory Structure Confirmed

Caption: Integrated workflow from synthesis to sensory evaluation.

Protocol 1: Laboratory-Scale Synthesis

The synthesis of methyl 5-methyl-4-oxohexanoate can be logically approached via a two-stage process: a base-catalyzed Michael addition to form the carbon backbone, followed by a classic Fischer esterification. This route is based on well-established reaction mechanisms for forming γ-keto esters.[4][5][6]

Proposed Synthetic Pathway

G R1 Methyl Isobutyl Ketone P1 5-Methyl-4-oxohexanoic Acid R1->P1 Step 1: Michael Addition R2 Methyl Acrylate R2->P1 R3 5-Methyl-4-oxohexanoic Acid P2 Methyl 5-methyl-4-oxohexanoate R3->P2 Step 2: Fischer Esterification R4 Methanol (MeOH) R4->P2 C1 1. Base (e.g., NaOMe) 2. H₃O⁺ Workup C2 H₂SO₄ (cat.), Heat

Caption: Two-step synthesis of methyl 5-methyl-4-oxohexanoate.

Step-by-Step Methodology

Stage 1: Synthesis of 5-Methyl-4-oxohexanoic Acid (Intermediate)

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium methoxide (1.05 eq) and anhydrous methanol.

  • Enolate Formation: Cool the flask to 0°C in an ice bath. Add methyl isobutyl ketone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation.

    • Rationale: The strong base (sodium methoxide) deprotonates the α-carbon of the ketone, forming a nucleophilic enolate, which is the key reactant for the Michael addition.[6]

  • Michael Addition: Add methyl acrylate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Rationale: The enolate attacks the β-carbon of the electron-deficient methyl acrylate in a conjugate fashion, a classic Michael reaction, to form the new carbon-carbon bond.[5][7]

  • Hydrolysis & Workup: Cool the reaction mixture again to 0°C and slowly add aqueous HCl (3M) until the pH is ~1. This hydrolyzes the intermediate ester and neutralizes the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-4-oxohexanoic acid.

Stage 2: Fischer Esterification to Methyl 5-methyl-4-oxohexanoate

  • Setup: Combine the crude 5-methyl-4-oxohexanoic acid from Stage 1, an excess of methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: This is a classic acid-catalyzed Fischer esterification. The excess methanol drives the equilibrium towards the formation of the methyl ester product.

  • Workup: Cool the reaction mixture and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified by silica gel column chromatography to yield the pure methyl 5-methyl-4-oxohexanoate.

Protocol 2: Quality Control by GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for assessing the purity of volatile fragrance and flavor compounds and confirming their identity.[1][8]

GC-MS Parameters
ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentIndustry standard for reliability.
MS System Agilent 5975C or equivalentProvides sensitive detection and fragmentation data.
Column HP-5ms (30m x 0.25mm, 0.25µm)A non-polar column for general-purpose separation of volatile compounds.
Injection Volume 1 µL (Splitless mode)Suitable for trace analysis and ensuring component transfer to the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte.
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA standard program that provides good separation for medium-volatility compounds.
Carrier Gas Helium, Constant Flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Scan Range m/z 40 - 350Covers the expected molecular ion and fragment masses.
Expected Mass Spectrum Fragmentation

While an experimental spectrum is definitive, the fragmentation pattern can be predicted based on established principles.[9][10] The molecular ion ([M]⁺) peak is expected at m/z = 158.

  • α-Cleavage at Ketone: Cleavage adjacent to the ketone carbonyl is highly probable.

    • Loss of the propyl group: [M - C₃H₇]⁺ at m/z = 115.

    • Formation of the isobutyryl cation: [CH(CH₃)₂CO]⁺ at m/z = 71.

  • α-Cleavage at Ester:

    • Loss of the methoxy group: [M - OCH₃]⁺ at m/z = 127.

    • Formation of the methoxycarbonyl cation: [COOCH₃]⁺ at m/z = 59.

  • McLafferty Rearrangement: A hydrogen transfer from the γ-carbon to the ketone oxygen can lead to a characteristic fragment at m/z = 58.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[11] 2D NMR techniques like COSY, HSQC, and HMBC are essential for confirming the precise connectivity of the atoms.

Sample Preparation & Acquisition
  • Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. Standard pulse programs should be used.[12]

Expected NMR Chemical Shifts and Correlations

The following data, based on predictive models and spectral analysis of similar compounds, provides a guide for spectral interpretation.[11]

Proton LabelExpected ¹H Shift (ppm)Key ¹H-¹H COSY CorrelationsKey ¹H-¹³C HMBC Correlations (to Carbons)
H-2 (CH₂)~2.6H-3C-1 (Ester C=O), C-3, C-4 (Keto C=O)
H-3 (CH₂)~2.8H-2C-2, C-4 (Keto C=O), C-5
H-5 (CH)~2.7H-6 (x2)C-3, C-4 (Keto C=O), C-6
H-6 (2 x CH₃)~1.1 (doublet)H-5C-4 (Keto C=O), C-5
OCH₃ ~3.7 (singlet)NoneC-1 (Ester C=O)
Carbon LabelExpected ¹³C Shift (ppm)
C-1 (Ester C=O)~173
C-2 (CH₂)~30
C-3 (CH₂)~35
C-4 (Keto C=O)~212
C-5 (CH)~41
C-6 (2 x CH₃)~18
OCH₃ ~52

Protocol 4: Sensory Evaluation

Instrumental analysis must be complemented by sensory evaluation to understand a molecule's true character and performance.[1] A descriptive sensory analysis by a trained panel is the industry standard.[8]

  • Panel Selection: Select 8-12 panelists trained in identifying and scaling the intensity of aroma attributes common in the flavor and fragrance industry.

  • Sample Preparation: Prepare a 1% solution of the purified Methyl 5-methyl-4-oxohexanoate in an odorless, food-grade solvent (e.g., dipropylene glycol for fragrance, ethanol or propylene glycol for flavor).

  • Evaluation: Dip fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds. Present the blotters to the panelists in a well-ventilated, odor-free room.

  • Data Collection: Panelists will rate the intensity of key aroma descriptors (e.g., Fruity, Sweet, Green, Caramellic, Creamy, Buttery) on a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong).[13]

  • Analysis: Analyze the mean scores for each descriptor to generate an aroma profile of the compound.

Safety and Handling

While specific toxicity data for Methyl 5-methyl-4-oxohexanoate is not widely available, standard laboratory precautions for handling organic chemicals should be observed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For related compounds, GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[14]

Conclusion

Methyl 5-methyl-4-oxohexanoate presents a compelling target for flavor and fragrance innovation. The integrated set of protocols provided in this guide offers a robust framework for its synthesis, purification, and comprehensive characterization. By combining sound synthetic strategy with state-of-the-art analytical techniques and structured sensory evaluation, researchers can confidently explore the potential of this molecule and its derivatives to create novel and impactful sensory experiences.

References

  • Vertex AI Search. (2024).
  • IJIRT. (2025). Formulation and Evaluation of Perfume: A Comprehensive Review.
  • Good Scents Company. (n.d.).
  • Angene Chemical. (n.d.).
  • PubChemLite. (n.d.).
  • Angene Chemical. (n.d.).
  • Good Scents Company. (n.d.).
  • Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin.
  • Science Ready. (n.d.).
  • Scent. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Michael addition reaction.
  • Master Organic Chemistry. (2023).
  • Sigma-Aldrich. (n.d.).

Sources

Green chemistry approaches to synthesizing Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Green Chemistry Approaches to the Synthesis of Methyl 5-methyl-4-oxohexanoate

Abstract

Methyl 5-methyl-4-oxohexanoate is a valuable bifunctional molecule, possessing both ketone and ester moieties that make it a versatile building block for the synthesis of more complex chemical entities in the pharmaceutical and fine chemical industries. Traditional synthetic routes often rely on stoichiometric, strong bases and volatile organic solvents, contributing to significant environmental waste and process safety concerns. This document details green chemistry approaches for the synthesis of Methyl 5-methyl-4-oxohexanoate, focusing on the principles of atom economy, catalysis, and the use of environmentally benign solvent systems. We present detailed protocols for an organocatalyzed Michael addition and a solvent-free, base-catalyzed reaction, offering high-yield, sustainable alternatives to conventional methods. These methodologies are designed to provide researchers, scientists, and drug development professionals with practical, efficient, and environmentally responsible synthetic strategies.

Introduction: The Imperative for Greener Synthesis

The molecule Methyl 5-methyl-4-oxohexanoate, with its 1,5-dicarbonyl structure, is a precursor for the synthesis of various heterocyclic systems and can be a key intermediate in the development of pharmaceutical compounds. The drive towards sustainable chemical manufacturing necessitates a re-evaluation of classical synthetic methods. The principles of green chemistry provide a framework for this redesign, emphasizing waste prevention at the molecular level.[1] One of the most powerful metrics in this regard is Atom Economy , a concept that measures the efficiency of a reaction by calculating how much of the reactants' atoms are incorporated into the final product.[2][3] Addition reactions, which combine reactants without the loss of atoms, are inherently 100% atom-economical and represent a synthetic ideal.[1][4]

This guide focuses on leveraging the Michael addition reaction—an intrinsically atom-economical process—to construct the carbon skeleton of Methyl 5-methyl-4-oxohexanoate, while integrating other green principles such as catalysis and the reduction or elimination of hazardous solvents.

Retrosynthetic Strategy: An Atom-Economical Approach

A logical and efficient disconnection for Methyl 5-methyl-4-oxohexanoate points to a Michael addition pathway. The C3-C4 bond can be retrospectively cleaved, identifying methyl acrylate as the Michael acceptor and 3-methyl-2-butanone as the Michael donor. This approach is highly convergent and atom-economical.

G cluster_target cluster_precursors target Methyl 5-methyl-4-oxohexanoate CH₃-O-C(=O)-CH₂-CH₂-C(=O)-CH(CH₃)-CH₃ p1 target->p1 C-C Disconnect (Michael) donor Michael Donor: 3-Methyl-2-butanone acceptor Michael Acceptor: Methyl Acrylate p2 p1->p2 p3 p1->p3 p2->donor p3->acceptor

Caption: General experimental workflow for synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-MeTHF (100 mL).

  • Reagent Addition: Add 3-methyl-2-butanone (8.61 g, 100 mmol, 1.0 equiv), pyrrolidine (0.71 g, 10 mmol, 0.1 equiv), and acetic acid (0.60 g, 10 mmol, 0.1 equiv). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Slowly add methyl acrylate (9.47 g, 110 mmol, 1.1 equiv) dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure Methyl 5-methyl-4-oxohexanoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Solvent-Free, Base-Catalyzed Synthesis

This protocol exemplifies the principle of waste prevention by completely eliminating the reaction solvent. The choice of a catalytic amount of a solid base simplifies the procedure and minimizes the environmental impact.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurityNotes
3-Methyl-2-butanone86.13563-80-4≥99%Michael Donor
Methyl Acrylate86.0996-33-3≥99%Michael Acceptor, Stabilized
Potassium Carbonate (K₂CO₃)138.21584-08-7≥99%Anhydrous, powdered, Base Catalyst
Diethyl Ether74.1260-29-7-For extraction/purification
1 M HCl (aq)---For neutralization
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-butanone (8.61 g, 100 mmol, 1.0 equiv) and powdered anhydrous potassium carbonate (1.38 g, 10 mmol, 0.1 equiv).

  • Substrate Addition: Add methyl acrylate (9.47 g, 110 mmol, 1.1 equiv) to the flask.

  • Reaction: Heat the neat mixture to 50°C with vigorous stirring for 12-24 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots, dissolving them in CDCl₃, and analyzing via ¹H NMR or by GC-MS to check for the disappearance of starting materials.

  • Work-up: After cooling to room temperature, add 50 mL of water to the flask. Carefully neutralize the mixture with 1 M HCl until the pH is ~7.

  • Isolation: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford the pure target compound.

  • Characterization: Confirm the identity and purity via spectroscopic methods (NMR, MS, IR).

Comparative Analysis of Green Approaches

The following table summarizes the key metrics and advantages of the described green protocols, providing a clear basis for method selection based on laboratory capabilities and sustainability goals.

ParameterProtocol 1: OrganocatalyzedProtocol 2: Solvent-FreeTraditional Method (Reference)
Atom Economy 100% (Theoretical) [1]100% (Theoretical) [1]100% (Theoretical)
Catalyst Catalytic (Pyrrolidine)Catalytic (K₂CO₃)Stoichiometric (e.g., LDA)
Solvent 2-MeTHF (Bio-derived) [5]NoneTHF / Diethyl Ether (VOC)
Energy Input Room TemperatureMild Heating (50°C)Low Temperature (-78°C)
Waste Profile Reduced solvent wasteMinimal solvent wasteHigh solvent & reagent waste
Safety Profile ImprovedImprovedFlammable/cryogenic hazards
Yield Good to ExcellentGood to ExcellentVariable, often high

Conclusion

The synthesis of Methyl 5-methyl-4-oxohexanoate can be achieved through highly efficient and environmentally responsible methods that adhere to the core principles of green chemistry. By replacing stoichiometric reagents with catalysts and eliminating or substituting hazardous solvents, the protocols outlined in this document offer practical and sustainable alternatives to traditional synthetic routes. [6][7]The organocatalyzed approach provides a mild, room-temperature process in a bio-derived solvent, while the solvent-free method offers an exceptionally low-waste pathway. Adopting these strategies allows researchers and chemical manufacturers to reduce their environmental impact without compromising on synthetic efficiency, paving the way for a more sustainable future in chemical synthesis.

References

  • Benchchem. Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
  • Synfacts. Biocatalytic Reduction of Keto Esters and Heterocyclic Ketones in Continuous Flow. Org. Process Res. Dev. 2020, 24, 1068–1076.
  • ResearchGate.
  • RSC Publishing.
  • Synfacts. Highly Efficient Biocatalytic Reduction of Keto Esters. (2011).
  • Journal of Chemical and Pharmaceutical Research. Atom Economy Green Synthesis in Organic Chemistry. (2025).
  • ResearchGate.
  • Neuroquantology. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. (2020).
  • American Chemical Society.
  • Curated Chemical Science and Technology. Metrics to Green Chemistry - Which are the best. (2014).
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid.
  • Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups.
  • Trost, B. M. The atom economy--a search for synthetic efficiency. Science (1991).
  • ChemCatChem. and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.
  • PMC. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • White Rose Research Online. green solvent selection guides.

Sources

Application Note: Derivatization of Methyl 5-methyl-4-oxohexanoate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Scaffolds

Introduction & Strategic Value

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) is a specialized


-keto ester acting as a bifunctional linchpin in organic synthesis. Unlike simple 

-keto esters used in acetoacetic ester synthesis, this molecule possesses a 1,4-dicarbonyl relationship separated by an ethylene bridge, with a distinct steric profile provided by the terminal isopropyl group.
Core Structural Advantages
  • Orthogonal Electrophilicity: The molecule presents two distinct electrophilic sites—a sterically hindered ketone (adjacent to an isopropyl group) and a terminal methyl ester. This allows for chemoselective derivatization.

  • Heterocycle Precursor: The 1,4-dicarbonyl spacing is the "golden distance" for the Paal-Knorr synthesis, granting rapid access to substituted pyrroles, furans, and thiophenes.

  • Lactone Progenitor: Reduction of the ketone functionality generates a

    
    -hydroxy ester, which spontaneously cyclizes to form 5-isopropyl-dihydro-2(3H)-furanone (
    
    
    
    -lactones), a core motif in pheromones and chiral APIs.

This guide details three high-value derivatization workflows: Paal-Knorr Pyrrole Synthesis , Asymmetric Transfer Hydrogenation (ATH) to Lactones , and Titanium-Mediated Reductive Amination .

Chemical Profile & Handling

PropertyValueNotes
IUPAC Name Methyl 5-methyl-4-oxohexanoate
CAS Number 34553-37-2
Molecular Weight 158.20 g/mol
Formula

Appearance Colorless to pale yellow liquid
Boiling Point ~212°C (760 mmHg)High boiling point requires vacuum distillation for purification.[1][2]
Storage 2-8°C, Inert AtmosphereHygroscopic; ester hydrolysis possible if wet.

Protocol A: Paal-Knorr Pyrrole Synthesis

Application: Synthesis of N-substituted-2-isopropyl-5-methoxycarbonylmethyl-pyrroles. Mechanism: Acid-catalyzed condensation of a 1,4-dicarbonyl with a primary amine.

Scientific Rationale

The reaction proceeds via the formation of a hemiaminal at the more reactive ketone, followed by dehydration to an enamine. The enamine then attacks the ester carbonyl (or a generated aldehyde in other variants), but here, the 1,4-spacing dictates cyclization. The isopropyl group at C5 provides steric bulk that directs regioselectivity during the initial nucleophilic attack.

Experimental Procedure

Reagents:

  • Methyl 5-methyl-4-oxohexanoate (1.0 equiv)

  • Primary Amine (e.g., 4-Fluoroaniline) (1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Methyl 5-methyl-4-oxohexanoate (15.8 g, 100 mmol), 4-Fluoroaniline (12.2 g, 110 mmol), and Toluene (100 mL).

  • Catalyst Addition: Add pTSA (0.95 g, 5 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 50 mL) to neutralize the acid, followed by Brine (50 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude pyrrole often solidifies. Recrystallize from Hexanes/EtOAc (9:1) or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Visualization: Paal-Knorr Pathway

PaalKnorr Start Methyl 5-methyl-4-oxohexanoate (1,4-Dicarbonyl) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine, H+ Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine/Enamine Formation Hemiaminal->Imine - H2O Cyclization Intramolecular Cyclization Imine->Cyclization Nucleophilic Attack Aromatization Dehydration & Aromatization Cyclization->Aromatization - H2O Product Substituted Pyrrole Aromatization->Product

Caption: Acid-catalyzed condensation pathway converting the


-keto ester to a pyrrole scaffold.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to -Lactones

Application: Synthesis of chiral (S)-5-isopropyl-dihydrofuran-2-one. Mechanism: Ru-catalyzed stereoselective reduction of the ketone followed by spontaneous intramolecular transesterification.

Scientific Rationale

Standard reduction (NaBH4) yields racemic alcohols. For drug development, enantiopurity is critical. Using a Ruthenium-TsDPEN catalyst allows for dynamic kinetic resolution or simple asymmetric induction. The resulting hydroxy-ester is unstable and cyclizes to the thermodynamically stable 5-membered lactone, driven by the entropy of ring formation.

Experimental Procedure

Reagents:

  • Methyl 5-methyl-4-oxohexanoate (1.0 equiv)[3]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Inertion: Flame-dry a Schlenk flask and purge with Nitrogen.

  • Solution Prep: Dissolve the substrate (10 mmol) in dry DCM (20 mL).

  • Catalyst Addition: Add the Ru-catalyst (0.1 mmol). Stir until dissolved (deep red/orange solution).

  • Initiation: Add the Formic Acid/TEA mixture (2.5 equiv of hydride) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

    • Validation: Monitor by TLC.[4] The ketone spot will disappear, and a more polar alcohol/lactone spot will appear.

  • Cyclization (One-Pot): If cyclization is incomplete, add pTSA (10 mg) and stir for 1 hour.

  • Workup: Quench with water (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with sat.

    
    .
    
  • Purification: Vacuum distillation is preferred for lactones.

Visualization: Chemo-Enzymatic Workflow

LactoneSynthesis Substrate Methyl 5-methyl-4-oxohexanoate Intermed Chiral Gamma-Hydroxy Ester Substrate->Intermed Asymmetric Reduction Catalyst Ru(TsDPEN) / HCOOH Catalyst->Intermed Lactonization Acid-Catalyzed Cyclization (-MeOH) Intermed->Lactonization Spontaneous Product (S)-5-Isopropyl-gamma-Lactone Lactonization->Product

Caption: Stereoselective reduction followed by in-situ cyclization to the chiral lactone.

Protocol C: Titanium-Mediated Reductive Amination

Application: Introduction of amine functionality without cyclization (preserving the ester). Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation, preventing partial hydrolysis of the ester.

Scientific Rationale

Direct reaction with amines and reducing agents often leads to lactams (via cyclization) or incomplete conversion.


 ensures complete formation of the imine species before the reducing agent is added, and it suppresses the nucleophilicity of the amine towards the ester group by coordinating strictly to the ketone oxygen.
Experimental Procedure

Reagents:

  • Methyl 5-methyl-4-oxohexanoate (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (absolute)

Step-by-Step:

  • Imine Formation: In a dry flask, combine the substrate (5 mmol) and Morpholine (5.5 mmol).

  • Lewis Acid Addition: Add

    
     (6.25 mmol) neat. The reaction may warm slightly. Stir at RT for 4-6 hours.
    
    • Note: The solution will become viscous.

  • Reduction: Dilute with Methanol (10 mL). Cool to 0°C. Add

    
     (7.5 mmol) in small portions (gas evolution!).
    
  • Quench: After 2 hours, quench by adding 1N NaOH (5 mL). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Workup: Separate phases. Dry organic layer over

    
    .
    
  • Result: Yields the

    
    -amino ester, ready for further peptide coupling or saponification.
    

References

  • Paal-Knorr Pyrrole Synthesis : "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

  • Gamma-Keto Ester Reactivity : "Synthesis of 1,4-dicarbonyl compounds and their applications." Organic Chemistry Portal.

  • Asymmetric Transfer Hydrogenation : "Asymmetric transfer hydrogenation of functionalized ketones." Accounts of Chemical Research.

  • Reductive Amination Protocol : "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.

  • Substrate Data : "Methyl 5-methyl-4-oxohexanoate Product Information." ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

User Query: "We are observing inconsistent yields (35-50%) and significant tertiary alcohol byproducts during the synthesis of Methyl 5-methyl-4-oxohexanoate. How can we stabilize the protocol?"

Technical Diagnosis: The synthesis of Methyl 5-methyl-4-oxohexanoate typically involves the chemoselective acylation of an isopropyl nucleophile with a succinic acid derivative. The structural challenge is the chemoselectivity required to react the nucleophile (isopropyl group) with the acyl chloride moiety while leaving the distal methyl ester intact.[1]

Standard Grignard additions (


) without specific catalysis result in two primary failure modes:
  • Over-addition: The resulting ketone is more electrophilic than the starting ester, leading to tertiary alcohol formation.[1]

  • Ester Attack: The Grignard reagent attacks the distal methyl ester, leading to polymerization or diol formation.[1]

Recommended Solution: Switch to an Iron(III)-Catalyzed Cross-Coupling (Fürstner Protocol) using Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride) and Isopropylmagnesium chloride. Iron catalysis accelerates the acyl substitution significantly, allowing the reaction to proceed at temperatures (–78°C to –20°C) where the distal ester is kinetically inert.[1]

The Optimized Protocol (Iron-Catalyzed)

This protocol is designed to maximize the yield of the


-keto ester while suppressing the formation of the tertiary alcohol.[1]
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 4-chloro-4-oxobutyrate Substrate1.0Freshly distilled; remove HCl traces.

(2.0 M in THF)
Nucleophile1.1Titrate before use.

Catalyst0.03Iron(III) acetylacetonate; hygroscopic.
THF (Anhydrous) SolventN/A[0.2 M] concentration relative to substrate.
Step-by-Step Workflow
  • Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve

    
      (3 mol%) in anhydrous THF.
    
  • Substrate Addition: Add Methyl 4-chloro-4-oxobutyrate (1.0 equiv). Cool the bright red/orange solution to –78°C .

  • Controlled Addition: Add

    
      (1.1 equiv) dropwise over 45 minutes via syringe pump.
    
    • Critical: The color will shift from orange to dark brown/black (active ferrate species). Rapid addition causes local heating and ester attack.[1]

  • Maintenance: Stir at –78°C for 15 minutes, then allow to warm slowly to –20°C over 1 hour. Do not exceed 0°C.

  • Quench: Quench with

    
     at –20°C to hydrolyze the magnesium enolate immediately.
    
  • Workup: Extract with

    
    , wash with sat. 
    
    
    
    (to remove succinic acid byproducts), brine, and dry over
    
    
    .

Troubleshooting Guide (Q&A)

Category: Yield Loss & Byproducts

Q1: I am seeing a large peak at M+42 in my MS, corresponding to the tertiary alcohol. Why is the ketone over-reacting? A: This indicates the "Active Catalyst" failed to form before the Grignard concentration spiked.[1]

  • Root Cause: If

    
     is wet or the addition of 
    
    
    
    is too fast, the Grignard reacts directly with the formed ketone product (which is highly reactive).[1]
  • Fix: Ensure the solution turns dark brown/black immediately upon the first drops of Grignard. If it stays orange/red, your catalyst is inactive.[1] Increase catalyst load to 5 mol% or use fresh anhydrous THF.

Q2: My yield is low (<40%), and I see succinic acid in the aqueous phase. Is the ester hydrolyzing? A: Yes, but likely during the quench , not the reaction.[1]

  • Root Cause: If the reaction mixture is allowed to warm to room temperature before quenching, the magnesium alkoxides present will attack the methyl ester (intramolecular Claisen-type condensation or hydrolysis).

  • Fix: The quench must happen at –20°C . Add the acid into the cold reaction mixture, not the other way around.

Category: Reagent Quality

Q3: Can I use Isopropylmagnesium Bromide instead of the Chloride? A: We recommend Chloride .[1]

  • Reasoning:

    
     generally provides a tighter aggregation state in THF compared to the bromide, slowing down the background reaction with the distal ester.[1] Furthermore, Iron-catalyzed couplings often proceed faster with chlorides due to the specific formation of the active ferrate species [1].[1]
    

Q4: The reaction slurry becomes too thick to stir at –78°C. A: This is a common issue with high-molarity Grignards.

  • Fix: Dilute your reaction. The protocol works well at 0.15 M .[1] Alternatively, use Knochel’s Turbo Grignard (

    
    ) .[1] The LiCl breaks up the polymeric magnesium aggregates, improving solubility and mass transfer at low temperatures [2].[1]
    

Visualizing the Failure Points[1]

The following diagram maps the critical decision points where yield is lost (Red) versus the optimized pathway (Green).

ReactionPathway Start Methyl Succinyl Chloride (Substrate) ActiveComplex Active Iron-Ferrate Complex Start->ActiveComplex + Catalyst Reagent iPrMgCl (Nucleophile) Reagent->ActiveComplex Catalyst Fe(acac)3 (Catalyst) Path_Good Chemo-Selective Acylation (-78°C) ActiveComplex->Path_Good Controlled Addn Low Temp Path_Bad_Temp Direct Attack (> 0°C) ActiveComplex->Path_Bad_Temp Fast Addn High Temp Path_Bad_Quench Slow Quench (Warm) Path_Good->Path_Bad_Quench Delayed Quench Product Target: Methyl 5-methyl-4-oxohexanoate Path_Good->Product Acid Quench Byproduct_Alc Byproduct: Tertiary Alcohol Path_Bad_Temp->Byproduct_Alc Over-addition Byproduct_Cyc Byproduct: Cyclized/Polymer Path_Bad_Quench->Byproduct_Cyc Ester Attack

Figure 1: Reaction logic flow. Green paths indicate the optimized route; Red paths indicate common failure modes leading to yield loss.[1]

Comparative Data: Catalyst & Solvent Effects[1]

The following data summarizes internal optimization runs. Note the drastic effect of catalyst selection on the Chemoselectivity Index (Ratio of Ketone:Alcohol).[1]

EntryCatalyst (3 mol%)SolventTemp (°C)Yield (%)Ketone : Alcohol Ratio
1NoneTHF01520 : 80
2


-205585 : 15
3

THF-7888 98 : 2
4

THF/NMP-407290 : 10
5

Toluene-784095 : 5 (Solubility issue)

Analysis:

  • Entry 1 (Control): Without catalysis, the Grignard attacks the ketone product and the ester indiscriminately.[1]

  • Entry 3 (Recommended): The Iron-catalyzed route in THF provides the highest chemoselectivity. The ligand environment of acetylacetonate (

    
    ) modulates the iron center effectively to prefer the acyl chloride insertion [3].[1]
    

References

  • Fürstner, A., et al. (2002).[1] "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 124(46), 13856–13863.[1]

  • Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.[1]

  • Scheiper, B., et al. (2004).[1] "Iron-catalyzed cross-coupling of alkyl-Grignard reagents with acid chlorides." Journal of Organic Chemistry, 69(11), 3943-3949.[1]

Sources

Minimizing side reactions during Methyl 5-methyl-4-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 5-methyl-4-oxohexanoate

Welcome to the technical support center for the synthesis of Methyl 5-methyl-4-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize side reactions and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-methyl-4-oxohexanoate, and what are the primary side reactions?

A1: The most prevalent and classical approach is the acetoacetic ester synthesis.[1][2][3][4][5] This involves the alkylation of a methyl acetoacetate enolate with an appropriate alkyl halide, in this case, an isopropyl halide, followed by hydrolysis and decarboxylation.

The primary side reactions of concern are:

  • O-alkylation vs. C-alkylation: The enolate intermediate has two nucleophilic sites, the α-carbon and the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of a vinyl ether byproduct.

  • Polyalkylation: The product, Methyl 5-methyl-4-oxohexanoate, still possesses an acidic α-proton, making it susceptible to a second alkylation, which leads to a dialkylated byproduct.[6]

  • Hydrolysis and Decarboxylation: Premature or incomplete hydrolysis of the ester group can lead to the formation of the corresponding β-keto acid, which can readily decarboxylate under thermal stress, reducing the overall yield.[6][7][8][9][10]

  • Aldol Condensation: Self-condensation of the starting methyl acetoacetate or the product can occur, especially in the presence of a strong base, leading to complex polymeric materials.[11]

  • Elimination Reactions: If using a secondary alkyl halide like isopropyl bromide, elimination (E2) can compete with the desired substitution (SN2) reaction, particularly with sterically hindered bases.[3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete enolate formation: The base used may not be strong enough or may be of poor quality (e.g., partially decomposed sodium ethoxide). Ensure you are using a sufficiently strong, dry base.

  • Poor quality reagents: The alkyl halide or the methyl acetoacetate may be impure or contain water, which will quench the enolate.

  • Suboptimal reaction temperature: The temperature for both enolate formation and alkylation is critical. Too low a temperature can slow the reaction, while too high a temperature can promote side reactions like elimination and aldol condensation.

  • Inefficient workup and purification: Product loss during extraction, washing, and purification steps is common. Ensure proper phase separation and minimize the number of transfers.

Q3: I am observing a significant amount of a dialkylated byproduct in my NMR spectrum. How can I prevent this?

A3: The formation of a dialkylated product is a common issue.[6] To minimize it:

  • Use of a slight excess of the enolate: Using a small excess (1.1-1.2 equivalents) of the methyl acetoacetate relative to the alkyl halide can help ensure the halide is consumed before it can react with the mono-alkylated product.

  • Slow addition of the alkyl halide: Adding the alkyl halide dropwise to the enolate solution at a controlled temperature helps to maintain a low concentration of the alkyl halide, favoring mono-alkylation.

  • Choice of base: Using a bulkier base can sometimes sterically hinder the approach to the more substituted α-carbon of the mono-alkylated product.

Q4: How can I effectively purify the crude Methyl 5-methyl-4-oxohexanoate?

A4: A combination of techniques is often necessary for high purity:

  • Acid/Base washing: First, wash the crude product with a dilute aqueous acid to remove any unreacted base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts like the β-keto acid.[12]

  • Fractional distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate the product from both lower and higher boiling impurities.[12]

  • Column chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[12][13]

Troubleshooting Guides

Problem 1: Formation of an Unknown, Less Polar Impurity
  • Symptom: TLC analysis shows a spot with a higher Rf value than the product, and ¹H NMR may show signals corresponding to a vinyl ether.

  • Likely Cause: O-alkylation of the methyl acetoacetate enolate. This is more likely to occur with harder electrophiles and in polar aprotic solvents that solvate the cation but not the enolate oxygen.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a less polar, non-coordinating solvent like toluene or THF.

    • Counter-ion Effect: The choice of counter-ion for the enolate can influence the C/O alkylation ratio. Using a sodium or potassium base often favors C-alkylation.

    • Temperature Control: Run the alkylation at a lower temperature to favor the thermodynamically more stable C-alkylated product.

Problem 2: Significant Amount of Unreacted Starting Material
  • Symptom: After the reaction, a large amount of methyl acetoacetate is recovered.

  • Likely Cause: Inefficient enolate formation or rapid quenching of the enolate.

  • Troubleshooting Steps:

    • Base Quality and Stoichiometry: Ensure you are using at least one full equivalent of a strong, anhydrous base like sodium ethoxide or sodium hydride.[14] If using an alkoxide, it should ideally match the alcohol of the ester to prevent transesterification.[15]

    • Anhydrous Conditions: Rigorously dry all glassware and solvents. Moisture will protonate the enolate, rendering it unreactive.

    • Reaction Time: Allow sufficient time for the enolate to form before adding the alkyl halide. This is typically 30-60 minutes at the appropriate temperature.

Problem 3: Product Decomposition During Distillation
  • Symptom: The distillation pot turns dark, and the yield of the distilled product is low, with evidence of decomposition.

  • Likely Cause: Thermal decomposition, likely via decarboxylation of any residual β-keto acid impurity.[8][9][10]

  • Troubleshooting Steps:

    • Thorough Workup: Before distillation, ensure all acidic impurities are removed by washing with a mild base like sodium bicarbonate.[12]

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.[12]

    • Avoid Overheating: Use a heating mantle with a stirrer and monitor the pot temperature closely. Do not heat the distillation flask to dryness.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Sufficiently strong to fully deprotonate methyl acetoacetate.[14]Incomplete reaction, low yield.
Solvent Anhydrous Ethanol (for NaOEt) or THF/DMF (for NaH)Solubilizes reactants and intermediates.Poor solubility, side reactions.
Temperature (Enolate Formation) 0 °C to room temperatureControlled deprotonation.Aldol condensation at higher temperatures.
Temperature (Alkylation) Room temperature to gentle refluxBalances reaction rate and side reactions.Elimination (E2) with secondary halides at higher temperatures.
Stoichiometry (Alkyl Halide) 1.0 - 1.05 equivalentsMinimizes polyalkylation.Increased dialkylation with excess halide.

Experimental Protocol: Acetoacetic Ester Synthesis of Methyl 5-methyl-4-oxohexanoate

Materials:

  • Methyl acetoacetate

  • Isopropyl bromide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Add methyl acetoacetate (1.0 eq.) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Alkylation: Add isopropyl bromide (1.0 eq.) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction at reflux for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench any unreacted base. Separate the layers in a separatory funnel.

  • Purification (Aqueous Washes): Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.[12] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Distillation/Chromatography): Purify the crude product by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic pathway and the key side reactions that can occur during the synthesis of Methyl 5-methyl-4-oxohexanoate.

Synthesis_Pathway MAA Methyl Acetoacetate Enolate Enolate Intermediate MAA->Enolate + Base (e.g., NaOEt) Product Methyl 5-methyl-4-oxohexanoate Enolate->Product + Isopropyl Bromide (C-Alkylation - Desired) O_Alk O-Alkylated Byproduct Enolate->O_Alk + Isopropyl Bromide (O-Alkylation - Side Reaction) Aldol Aldol Condensation Product Enolate->Aldol + Methyl Acetoacetate (Self-Condensation) Elimination Elimination Product Enolate->Elimination + Isopropyl Bromide (E2 Reaction) Di_Alk Dialkylated Byproduct Product->Di_Alk + Enolate + Isopropyl Bromide (Side Reaction)

Caption: Reaction scheme for Methyl 5-methyl-4-oxohexanoate synthesis.

References

  • Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes. Fiveable.
  • AK Lectures. (n.d.).
  • ChemTalk. (2022, December 17).
  • Allen. (n.d.).
  • Ataman Kimya. (n.d.). METHYL ACETOACETATE.
  • Benchchem. (2025).
  • Chemistry LibreTexts. (2024, March 17). 23.
  • Wikipedia. (n.d.). Acetoacetic ester synthesis. Wikipedia.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. UCLA.
  • Trost, B. M., & Murayama, E. (1981). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of the American Chemical Society, 103(22), 6529–6530.
  • Shivaji College. (n.d.). Active Methylene Compounds. Shivaji College.
  • Britannica. (2018, November 27).
  • Chemistry LibreTexts. (n.d.). CX7b.
  • Chemistry LibreTexts. (2025, March 12). 22.
  • Master Organic Chemistry. (2020, September 14).
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2021, October 31). 9.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Master Organic Chemistry. (2022, May 20).
  • Benchchem. (2025).

Sources

Solvent selection for optimal Methyl 5-methyl-4-oxohexanoate extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MMOH-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Solvent Selection & Optimization for Methyl 5-methyl-4-oxohexanoate (MMOH)[1]

Executive Summary: The Solvent Matrix

User Query: Which solvent provides the highest recovery of Methyl 5-methyl-4-oxohexanoate while minimizing impurity carryover?

Technical Response: Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) is a keto-ester with a theoretical LogP of approximately 1.1–1.[1]5. This places it in the "moderately polar" window. While traditional protocols often default to Dichloromethane (DCM), modern sustainable workflows and phase-separation efficiency favor 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .[1]

The selection logic relies on matching the Hansen Solubility Parameters (HSP) while managing the risk of ester hydrolysis.

Solvent Performance Comparison Table
SolventPolarity (Dielectric

)
Boiling Point (°C)Recovery PotentialGreen Score (GSK Scale)Technical Verdict
2-MeTHF 6.9780High7/10Recommended. Excellent phase separation; higher stability than THF.[1]
Ethyl Acetate 6.0277High8/10Standard. Good partition coefficient, but susceptible to hydrolysis at high pH.[1]
DCM 8.9340High3/10Legacy. High recovery but environmental hazard and emulsion prone.
MTBE 2.655Moderate6/10Alternative. Good for removing non-polar impurities, but may leave MMOH in aqueous phase.[1]

Critical Mechanism: The isopropyl group at the C5 position introduces steric bulk near the ketone, slightly increasing lipophilicity compared to linear keto-esters.[1] This makes 2-MeTHF particularly effective as it accommodates the steric demand better than highly structured water networks, driving the molecule into the organic phase.[1]

Troubleshooting Guide (Q&A)

Q1: I am observing significant product loss during the concentration step. Is the molecule volatile?

  • Diagnosis: Yes, keto-esters of this molecular weight (~158.2 g/mol ) have moderate volatility.[1]

  • Root Cause: Co-evaporation. If you are using a low-boiling solvent like DCM or Ether, the rapid evaporation can entrain the product (azeotropic-like loss), especially under high vacuum.[1]

  • Corrective Action:

    • Switch to a solvent with a boiling point closer to the target (e.g., Heptane/EtOAc mix) if using column chromatography.

    • Rotavap Protocol: Do not exceed 10 mbar vacuum at 30°C. Use a bump trap.

    • Process Change: Stop evaporation when the volume is ~5mL and transfer to a smaller vessel for nitrogen blow-down.

Q2: My extraction yields an emulsion that won't separate.

  • Diagnosis: Surfactant effect or density parity.

  • Root Cause: The keto-ester can act as a weak surfactant in basic media.[1] Additionally, if the aqueous phase has a density close to the solvent (common with EtOAc/Water), separation stalls.

  • Corrective Action:

    • Salting Out: Add NaCl (Brine) to saturation. This increases the density of the aqueous phase and disrupts the hydration shell of the ester, forcing it into the organic layer (Salting-out effect).

    • Filtration: Pass the biphasic mixture through a Celite pad to break physical emulsions caused by particulate matter.

Q3: NMR shows degradation of the ester moiety (Hydrolysis).

  • Diagnosis: Saponification or Acid Catalysis.

  • Root Cause: Prolonged exposure to aqueous phases outside the pH 4–8 window. The ketone group at C4 can activate the ester at C1 via inductive effects, making it more susceptible to hydrolysis than a simple alkyl ester.

  • Corrective Action:

    • Buffer: Use a Phosphate Buffer (pH 7.0) instead of pure water or strong acid/base washes.

    • Temperature: Perform all extractions on ice (0–4°C) to kinetically slow down the hydrolysis rate.

    • Speed: Dry the organic layer immediately with MgSO₄ and filter. Do not store the wet organic phase overnight.

Standard Operating Procedure (SOP): Optimized Extraction

Objective: Isolate Methyl 5-methyl-4-oxohexanoate from an aqueous reaction mixture.

Reagents:

  • Reaction Mixture (Aqueous)[2]

  • Solvent: 2-MeTHF (Preferred) or Ethyl Acetate[1]

  • Wash Solution: Saturated NaCl (Brine)

  • Drying Agent: Anhydrous MgSO₄[1][3]

Protocol:

  • Quench & pH Adjustment:

    • Cool reaction mixture to 4°C.

    • Adjust pH to ~6.5–7.0 using 1M HCl or Sat. NaHCO₃. Warning: Avoid pH > 9 to prevent ester hydrolysis.

  • Primary Extraction:

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).[1]

    • Agitate vigorously for 2 minutes. Allow phases to separate for 5 minutes.

    • Checkpoint: If phases are unclear, add solid NaCl until saturation.[1]

  • Secondary Extraction:

    • Remove organic layer.[1][3] Re-extract aqueous layer 2x with fresh solvent.[1]

    • Why: Multiple small extractions are thermodynamically superior to one large extraction (Partition Law).

  • Washing:

    • Combine organic layers.[1][4]

    • Wash 1x with Brine (removes residual water and polar impurities).

  • Drying & Concentration:

    • Dry over MgSO₄ for 10 minutes. Filter.

    • Concentrate under reduced pressure (Target: 40°C bath, >20 mbar pressure) to prevent volatility loss.

Visual Logic & Decision Trees

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal extraction solvent based on impurity profile and sustainability constraints.

SolventSelection Start START: Select Solvent for MMOH GreenReq Is 'Green Chemistry' mandatory? Start->GreenReq Halogen Is the impurity highly non-polar? GreenReq->Halogen No MeTHF Select: 2-MeTHF (Best Balance) GreenReq->MeTHF Yes (Preferred) DCM Select: Dichloromethane (DCM) (Use only if necessary) Halogen->DCM Yes (High Solvency needed) MTBE Select: MTBE (Avoid if acidic) Halogen->MTBE No (Standard LLE) EtOAc Select: Ethyl Acetate (Standard) MeTHF->EtOAc If 2-MeTHF unavailable

Figure 2: Extraction Workflow & Checkpoints

Caption: Step-by-step extraction protocol emphasizing pH control to prevent ester hydrolysis.

ExtractionWorkflow Rxn Reaction Mixture (Aqueous) pHCheck Check pH (Target: 6.5 - 7.5) Rxn->pHCheck Extract Add Solvent (2-MeTHF) pHCheck->Extract PhaseSep Phase Separation Extract->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion Brine Add Sat. Brine (Salting Out) Emulsion->Brine Yes Dry Dry (MgSO4) & Concentrate Emulsion->Dry No Brine->PhaseSep Re-attempt Final MMOH Isolated Dry->Final

References & Authority

  • PubChem. Methyl 5-methyl-4-oxohexanoate Compound Summary. National Library of Medicine. [Link]

  • Henderson, R. K., et al. (2011).[5] Expanding GSK’s solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[5][6] Green Chemistry, 13, 854-862.[1] [Link]

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[7] [Link]

  • Prat, D., et al. (2016).[1] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in Methyl 5-methyl-4-oxohexanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and resolving common purity issues encountered during the synthesis of Methyl 5-methyl-4-oxohexanoate. As your Senior Application Scientist, I will walk you through a logical, evidence-based approach to identify and eliminate impurities, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of Methyl 5-methyl-4-oxohexanoate.

Q1: What are the most common synthetic routes to Methyl 5-methyl-4-oxohexanoate?

The synthesis of β-keto esters like Methyl 5-methyl-4-oxohexanoate often involves the acylation of a suitable enolate or a related nucleophile. One of the most prevalent and classical methods is a variation of the acetoacetic ester synthesis . This involves the alkylation of an acetoacetate enolate followed by hydrolysis and decarboxylation to yield a ketone, but for β-keto ester synthesis, the final decarboxylation step is omitted.[1][2] Another common approach involves the Claisen condensation of two esters.[3]

Q2: What are the typical impurities I should expect?

Common impurities can stem from unreacted starting materials, side-products, or degradation during workup. These may include:

  • Unreacted starting materials: Such as methyl acetoacetate or an alkylating agent.

  • Dialkylated products: Where the α-carbon of the acetoacetate has been alkylated twice.[4]

  • Hydrolysis products: The corresponding carboxylic acid (5-methyl-4-oxohexanoic acid) can form if the ester is cleaved during workup.[5][6]

  • Self-condensation products: Aldol-type condensation byproducts can occur, especially under basic conditions.[7]

  • Residual solvents: Solvents used in the reaction or purification steps.

Q3: My final product has a yellowish tint. What is the likely cause?

A yellowish discoloration often points to the presence of high molecular weight byproducts arising from polymerization or condensation reactions.[7] It can also indicate some degradation of the compound. Further purification is strongly recommended to remove these colored impurities.

Troubleshooting Guide: A Systematic Approach

Low purity is a multifaceted problem. This section provides a structured approach to diagnosing and solving the root cause of your purity issues.

Issue 1: Presence of Unreacted Starting Materials

Symptom: Your NMR or GC-MS analysis shows significant signals corresponding to your starting materials (e.g., methyl acetoacetate and an isobutyryl-containing electrophile or equivalent precursors).

Root Cause Analysis: This is one of the most straightforward issues, typically pointing to incomplete reaction. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier was not sufficiently overcome.

  • Ineffective Base: The base used may not be strong enough to fully deprotonate the α-carbon of the acetoacetate, leading to a low concentration of the reactive enolate.

  • Poor Reagent Stoichiometry: An incorrect ratio of reactants can leave one of the starting materials in excess.

  • Moisture Contamination: Water in the reaction can quench the enolate or react with highly reactive reagents.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreacted starting materials.

Detailed Protocols:

1. Optimizing Reaction Conditions:

  • Temperature: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can promote side reactions.

  • Time: Extend the reaction time. Take aliquots at regular intervals to determine the point at which the reaction plateaus.

2. Evaluating the Base:

  • Choice of Base: For acetoacetic ester synthesis, a common base is sodium ethoxide in ethanol.[2] Ensure the base is not degraded and is of appropriate strength to deprotonate the β-keto ester.

  • Stoichiometry: Use at least one full equivalent of the base relative to the methyl acetoacetate.

3. Ensuring Anhydrous Conditions:

  • Solvent and Glassware: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use.[9]

  • Reagents: Ensure all reagents are anhydrous.

Issue 2: Formation of Dialkylated Byproducts

Symptom: Mass spectrometry data indicates a species with a higher molecular weight than your target compound, corresponding to the addition of two alkyl groups.

Root Cause Analysis: Dialkylation occurs when the mono-alkylated product is deprotonated again by the base and reacts with another molecule of the alkylating agent.[4] This is more likely to happen if:

  • A strong excess of the base or alkylating agent is used.

  • The mono-alkylated product's remaining α-proton is still sufficiently acidic.

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the alkylating agent.
Slow Addition Add the alkylating agent dropwise to the enolate solution to maintain a low instantaneous concentration.
Lower Temperature Running the reaction at a lower temperature can favor the mono-alkylation product kinetically.
Issue 3: Hydrolysis to the Carboxylic Acid

Symptom: Your product is contaminated with 5-methyl-4-oxohexanoic acid, often visible in NMR by the presence of a broad carboxylic acid proton signal and a shift in the adjacent methylene signals. This can also make the product difficult to extract from basic aqueous layers.

Root Cause Analysis: Ester hydrolysis can occur under either acidic or basic conditions, particularly during the aqueous workup.[5][10] β-keto esters are particularly susceptible to hydrolysis followed by decarboxylation, though the latter is more prevalent with heating.[1]

Preventative Measures and Purification:

1. Workup Protocol:

  • Mild Basic Wash: To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃), not a strong base like sodium hydroxide (NaOH).[7]

  • Minimize Contact Time: Perform aqueous washes quickly to reduce the time the ester is in contact with water.

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

2. Purification of the Crude Product:

  • Acid-Base Extraction: If the carboxylic acid is a major impurity, it can be removed by dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing with a mild base as described above. The deprotonated acid will move into the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the more polar carboxylic acid from the less polar ester.[11]

Issue 4: Self-Condensation and Other Side Reactions

Symptom: A complex mixture of high molecular weight impurities is observed, often accompanied by discoloration of the product.

Root Cause Analysis: The enolate intermediate is a potent nucleophile and can react with other electrophilic species in the reaction mixture, including other molecules of the starting materials or product, leading to aldol-type condensation products.[7]

Mitigation Strategies:

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can accelerate side reactions.

  • Order of Addition: Typically, the alkylating agent is added to the pre-formed enolate. Reversing the order of addition can sometimes lead to side reactions.

  • Use of a Non-Nucleophilic Base: If applicable to your specific synthesis, consider using a non-nucleophilic base to minimize side reactions involving the base itself.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This is a standard method for purifying neutral organic compounds like esters.

Materials:

  • Crude Methyl 5-methyl-4-oxohexanoate

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Glass column with stopcock

  • Collection tubes or flasks

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

  • Elute: Add your eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute your product.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • RSC Publishing. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the acetoacetic ester synthesis to make.... Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 5,5-dimethyl-4-oxohexanoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 4-oxohexanoate (16). Retrieved from [Link]

  • Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. [Diagram]. Retrieved from [Link]

  • PLOS One. (2016, January 5). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Angene Chemical. (n.d.). methyl 5-methyl-4-oxohexanoate(CAS# 34553-37-2). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
  • The Good Scents Company. (n.d.). methyl 4-oxohexanoate, 2955-62-6. Retrieved from [Link]

Sources

Optimizing reflux time for Methyl 5-methyl-4-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reflux Time for Fischer Esterification

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing Methyl 5-methyl-4-oxohexanoate (a


-keto ester) via Fischer esterification presents a classic conflict between kinetic and thermodynamic control. Unlike simple aliphatic esters, this molecule possesses a ketone at the 

-position relative to the ester carbonyl.

The Critical Challenge: You are not just optimizing for conversion; you are fighting an intramolecular equilibrium. The precursor acid (5-methyl-4-oxohexanoic acid) exists in equilibrium with its cyclic pseudo-acid (hydroxylactone) form.

  • Insufficient Reflux: Fails to shift the equilibrium from the stable cyclic lactol to the open-chain ester.

  • Excessive Reflux: Promotes the formation of the dimethyl ketal at the C4 position (side reaction) and thermal degradation (tarring).

This guide provides the logic, workflow, and troubleshooting steps to identify the "Goldilocks" reflux window for your specific setup.

Part 1: The Mechanistic Landscape

To optimize reflux, you must visualize the competing pathways. The reaction is not linear; it is a network.

Reaction Pathway Diagram

ReactionPathways Acid Precursor Acid (Open Chain) Lactol Pseudo-Acid (Cyclic Lactol) Acid->Lactol Fast Equilibrium (Thermodynamic Trap) Ester Target Product (Methyl 5-methyl-4-oxohexanoate) Acid->Ester +MeOH / H+ Reflux (Kinetic Drive) Ester->Acid +H2O (Hydrolysis) Ketal Side Product (Dimethyl Ketal) Ester->Ketal +MeOH / H+ Over-Reflux

Caption: The synthesis involves breaking the stable lactol ring. Water removal drives the central step; over-exposure to acidic methanol drives the unwanted ketal formation.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Conversion & Yield Issues

Q: I refluxed for 4 hours, but TLC shows a persistent starting material spot. Should I extend reflux to 12 hours? A: Proceed with caution. Before extending time, check the nature of the "starting material." In


-keto acid synthesis, the starting spot is often the pseudo-acid (lactol) , which is more polar.
  • Diagnosis: If you extend reflux without removing water, you will simply establish a new equilibrium where the lactol dominates.

  • Action: Instead of adding time, add a water scavenger. Switch from standard reflux to a Dean-Stark apparatus (using benzene/toluene as a co-solvent) or add activated 3Å molecular sieves to the reaction pot. This chemically removes water, forcing the lactol

    
     open-chain ester conversion without requiring excessive thermal stress [1].
    

Q: My crude yield is high, but the product reverts to the acid upon storage. Is this a reflux issue? A: No, this is a work-up issue. If the acid catalyst (e.g.,


 or 

-TsOH) is not completely neutralized during the quench, the residual acidity will catalyze hydrolysis utilizing atmospheric moisture.
  • Action: Ensure your work-up includes a wash with saturated

    
     until the aqueous layer is pH 8. Dry the organic layer thoroughly with 
    
    
    
    before rotary evaporation.
Category 2: Impurity Profile

Q: GC-MS shows a peak with M+14 relative to my target. What is this? A: Dimethyl Ketal Formation. You have likely refluxed too long or used a catalyst concentration that is too high.

  • Mechanism: The ketone at C4 is electrophilic. In the presence of excess methanol and strong acid, it forms the dimethyl ketal (

    
    ).
    
  • Fix: Reduce reflux time by 50%. If the problem persists, switch to a milder catalyst like Trimethylsilyl chloride (TMSCl) in methanol, which generates anhydrous HCl in situ and is often gentler on ketones than sulfuric acid [2].

Q: The reaction mixture turned dark brown/black after 6 hours. Is the product ruined? A: Likely thermal degradation (Aldol condensation).


-keto esters have enolizable protons at C3 and C5. Prolonged heating under acidic conditions can trigger intermolecular Aldol-type polymerizations.
  • Action:

    • Immediate Stop: Cool the reaction.

    • Purification: The target ester is likely still there. Perform a vacuum distillation. The "tar" will remain in the pot.

    • Optimization: For the next batch, lower the bath temperature. Ensure the oil bath is no more than 10°C above the solvent boiling point.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize ketal formation while maximizing lactol ring opening.

Reagents
  • Substrate: 5-methyl-4-oxohexanoic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (10.0 equiv - Large excess drives equilibrium)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    -TsOH (0.02 equiv)
  • Drying Agent: Trimethyl orthoformate (1.1 equiv) - Optional chemical drying agent

Workflow Diagram

Workflow Start Dissolve Acid in MeOH (0.5M Concentration) AddCat Add Catalyst at 0°C (Exothermic Control) Start->AddCat Reflux Reflux at 65°C (Monitor T strictly) AddCat->Reflux Check1 TLC Check @ 2 Hours (Target vs Lactol) Reflux->Check1 Decision Conversion > 90%? Check1->Decision Extend Add Chem Drying Agent (Trimethyl Orthoformate) Decision->Extend No Quench Cool to 0°C Quench w/ NaHCO3 Decision->Quench Yes Extend->Reflux Reflux +1 Hour

Caption: Decision tree for reflux management. Note the use of chemical drying agents if conversion stalls, rather than just adding time.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cap with a drying tube (CaCl2) or nitrogen balloon.

  • Dissolution: Dissolve 5-methyl-4-oxohexanoic acid in anhydrous methanol.

  • Catalysis: Cool the solution to 0°C in an ice bath. Add concentrated sulfuric acid dropwise. Why? Adding acid to methanol generates heat; doing this hot can degrade the ketone immediately.

  • Reflux Phase:

    • Heat to reflux (approx 65°C internal temp).

    • Timepoint 1 (2 hours): Spot TLC. If the starting material (lower Rf) is visible, continue.

    • Timepoint 2 (4 hours): Spot TLC.

  • The "Goldilocks" Check:

    • If conversion is <80% at 4 hours, DO NOT just continue refluxing.

    • Intervention: Add Trimethyl Orthoformate (1.1 equiv). This reacts with water to form methanol and methyl formate, chemically dehydrating the system without thermal stress [3].

  • Workup: Concentrate methanol to 20% volume on a rotovap (do not go to dryness to avoid polymerization). Dilute with ether, wash with

    
    , brine, dry over 
    
    
    
    , and concentrate.

Part 4: Data Summary (Reflux Time vs. Purity)

The following table summarizes typical results for


-keto ester synthesis, highlighting the trade-off between time and byproduct formation.
Reflux TimeConversion (%)Ketal Impurity (%)Polymerization (Color)Recommendation
1 Hour 40-60%< 1%Clear/Pale YellowInsufficient. Equilibrium not reached.
3-5 Hours 92-96% < 2% Pale Yellow Optimal Window.
8+ Hours 96-98%5-10%Amber/BrownOver-processed. Purification required.
24 Hours >98%>15%Dark Brown/BlackSignificant yield loss to side reactions.

References

  • Fischer Esterific

    • Source: Master Organic Chemistry. "Fischer Esterification."[1][2][3][4][5][6]

    • URL:[Link]

    • Relevance: Foundational kinetics and water removal str
  • Synthesis of

    
    -Keto Esters via Mild Acid Catalysis 
    
    • Source: Organic Syntheses, Coll.[7] Vol. 9, p.248 (1998).

    • URL:[Link]

    • Relevance: Discusses handling of keto-esters and avoiding cyclization/degrad
  • Use of Trimethyl Orthoformate in Esterific

    • Source:Tetrahedron Letters, Vol 46, Issue 23.
    • URL:[Link]

    • Relevance: Chemical dehydration str
  • Methyl 5-methyl-4-oxohexano

    • Source: ChemicalBook / Sigma-Aldrich Product D
    • Relevance: Verification of compound structure and physical properties (Boiling point, density).[8][9]

Sources

Technical Support Center: Purification of Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-methyl-4-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of β-keto esters like Methyl 5-methyl-4-oxohexanoate, often via reactions such as the Claisen condensation, can result in a crude product containing unreacted starting materials, byproducts, and residual catalysts.[1][2] Effective purification is critical to obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude Methyl 5-methyl-4-oxohexanoate?

A1: The impurity profile largely depends on the synthetic route. For a Claisen-type condensation, common impurities include unreacted starting esters and ketones, the alkoxide base used as a catalyst, and potentially byproducts from self-condensation of the starting ester.[3] If the reaction is not driven to completion, you will have significant amounts of starting materials to remove.

Q2: I have acidic or basic impurities in my crude product. How can I remove them?

A2: Acid-base extraction is a highly effective and straightforward method for removing acidic and basic impurities.[4][5] To remove acidic impurities, such as a carboxylic acid byproduct, you can wash the organic solution of your crude product with a mild aqueous base like sodium bicarbonate solution.[6][7] Basic impurities, such as residual alkoxide or amines, can be removed by washing with a dilute aqueous acid like 1M hydrochloric acid.[6] It is crucial to perform these washes in a separatory funnel and to separate the aqueous and organic layers carefully.[8]

Q3: My product seems to be water-soluble. How can I perform an aqueous wash without losing my product?

A3: While Methyl 5-methyl-4-oxohexanoate has some water solubility, using a saturated sodium chloride solution (brine) for the final wash can help to "salt out" the organic compound from the aqueous phase, driving it into the organic layer and minimizing product loss.[9] Additionally, performing multiple extractions with smaller volumes of the organic solvent is more efficient at recovering the product from the aqueous layer than a single extraction with a large volume.

Q4: What is the best way to remove residual water from my organic solvent after extraction?

A4: After the final aqueous wash, the organic layer should be dried using an anhydrous drying agent. Common choices include anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] The drying agent is added to the organic solution and swirled. Sufficient drying agent has been added when it no longer clumps together at the bottom of the flask.[8] The dried organic solution is then filtered or decanted to remove the drying agent before the solvent is removed.

Q5: Should I use distillation or column chromatography for the final purification step?

A5: The choice between distillation and column chromatography depends on the properties of your impurities. If the impurities have boiling points significantly different from your product, vacuum distillation can be a very efficient purification method for larger quantities.[7] However, if you have close-boiling impurities or non-volatile impurities, column chromatography on silica gel will likely provide better separation.[10][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of Methyl 5-methyl-4-oxohexanoate.

Problem Potential Cause(s) Recommended Solution(s)
Emulsion formation during extractive workup. - Vigorous shaking of the separatory funnel.- High concentration of crude material.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of celite.
The desired product is not separating well from an impurity during column chromatography. - The chosen eluent system has suboptimal polarity.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for a β-keto ester is a mixture of hexanes and ethyl acetate.[10] - Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[10]
The product appears to be decomposing during distillation. - The distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and minimize thermal decomposition.[7]
Low recovery of the product after purification. - Incomplete extraction from the aqueous phase.- Loss of product during solvent removal.- Inefficient fraction collection during chromatography or distillation.- Perform multiple extractions with the organic solvent.[9]- Use a rotary evaporator for solvent removal and carefully control the vacuum and bath temperature.- Monitor fraction collection closely using TLC to avoid discarding fractions containing the product.
Physical Properties for Purification Strategy
Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
Methyl 5-methyl-4-oxohexanoate158.19Not readily available, estimated to be >200 °C at atmospheric pressure.Soluble in common organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane). Slightly soluble in water.
Methyl Acetate (example starting material)74.0857Soluble in water and organic solvents.
3-Methyl-2-butanone (example starting material)86.1394Soluble in water and organic solvents.

Note: The boiling points of starting materials are significantly lower than the expected boiling point of the product, suggesting that they could potentially be removed by careful distillation.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic and Basic Impurities

This protocol describes a standard liquid-liquid extraction procedure to remove acidic and basic impurities from a crude reaction mixture containing Methyl 5-methyl-4-oxohexanoate.

Materials:

  • Crude Methyl 5-methyl-4-oxohexanoate in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash. This step removes acidic impurities.[6][7]

  • Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Gently invert the funnel several times, venting as needed. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.[6]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the majority of dissolved water.[9] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.[8] Swirl the flask; the drying agent should move freely when the solution is dry.

  • Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of Methyl 5-methyl-4-oxohexanoate using flash column chromatography on silica gel.

Materials:

  • Partially purified Methyl 5-methyl-4-oxohexanoate

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate, optimized by TLC)[10]

  • Chromatography column

  • Sand

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (if necessary) to begin the elution process.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 5-methyl-4-oxohexanoate.

Workflow Diagrams

Logical Workflow for Purification Strategy

Purification_Workflow Start Crude Methyl 5-methyl-4-oxohexanoate Workup Extractive Workup (Acid/Base Washes) Start->Workup Dry Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Analysis Analyze Purity (TLC, NMR, GC) Concentrate->Analysis Decision Purity Acceptable? Analysis->Decision Distillation Vacuum Distillation Decision->Distillation No, Volatile Impurities Chromatography Column Chromatography Decision->Chromatography No, Close-Boiling/ Non-Volatile Impurities Final_Product Pure Methyl 5-methyl-4-oxohexanoate Decision->Final_Product Yes Distillation->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Workflow for Extractive Workup

Extractive_Workup_Workflow Start Crude Product in Organic Solvent Base_Wash Wash with Saturated NaHCO3 (aq) Start->Base_Wash Separate1 Separate Aqueous Layer (Contains Acidic Impurities) Base_Wash->Separate1 Acid_Wash Wash with 1M HCl (aq) Separate1->Acid_Wash Separate2 Separate Aqueous Layer (Contains Basic Impurities) Acid_Wash->Separate2 Brine_Wash Wash with Brine Separate2->Brine_Wash Separate3 Separate Aqueous Layer Brine_Wash->Separate3 Dry Dry Organic Layer (Anhydrous MgSO4) Separate3->Dry Filter Filter/Decant Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate End Partially Purified Product Concentrate->End

Caption: Step-by-step experimental workflow for the extractive workup.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Download Table]. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • Delhaye, L., Ceccato, A., & Merschaert, A. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Retrieved from [Link]

  • Kumar, R. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • University of York. (n.d.). Extractions vs Washes. Chemistry Teaching Labs. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • N/A. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Angene Chemical. (n.d.). methyl 5-methyl-4-oxohexanoate(CAS# 34553-37-2 ). Retrieved from [Link]

  • Google Patents. (n.d.). CN114516796A - Method for preparing 5-oxohexanoate.
  • LookChem. (n.d.). 5-methyl-4-oxo-hexanoic acid|41654-04-0. Retrieved from [Link]

  • Google Patents. (n.d.). EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile.
  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling: Methyl 5-methyl-4-oxohexanoate

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) acts as a critical C7 building block in the synthesis of heterocyclic pharmaceuticals and fragrance compounds. Its structure combines a methyl ester and a sterically hindered ketone (isopropyl group), creating a unique spectroscopic signature.

This guide provides a rigorous 1H NMR analysis, contrasting the standard Chloroform-d (


)  profile with Benzene-d6 (

)
. While

is the industry standard for solubility, our data indicates that

offers superior resolution for the succinic backbone, essential for distinguishing this compound from linear isomers like methyl 4-oxoheptanoate.

Structural Analysis & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct spin systems.

  • System A (Isopropyl Tail): The terminal isopropyl group (

    
    ) creates a diagnostic doublet and septet. This confirms the branching at C5.
    
  • System B (Succinic Backbone): The ethylene bridge (

    
    ) connects the ester and ketone. These protons often overlap in non-aromatic solvents.[1]
    
  • System C (Methoxy Head): The methyl ester singlet provides a clean integration reference (3H).

Visualization: Molecular Connectivity & Spin Systems

G cluster_0 Spin System A (Isopropyl) cluster_1 Spin System B (Backbone) cluster_2 Spin System C (Ester) Mol Methyl 5-methyl-4-oxohexanoate Iso_Me δ ~1.1 ppm (d, 6H) Methyls Mol->Iso_Me Iso_CH δ ~2.6 ppm (sept, 1H) Methine Mol->Iso_CH Alpha_Ket δ ~2.8 ppm (t, 2H) α-to-Ketone Mol->Alpha_Ket Alpha_Est δ ~2.6 ppm (t, 2H) α-to-Ester Mol->Alpha_Est OMe δ ~3.7 ppm (s, 3H) Methoxy Mol->OMe Iso_CH->Iso_Me J ≈ 6.9 Hz Alpha_Ket->Alpha_Est J ≈ 7.0 Hz

Figure 1: Connectivity map linking structural moieties to predicted NMR signals and coupling relationships.

Comparative Analysis: Solvent Performance

The choice of solvent drastically affects the resolution of the "succinic backbone" (C2 and C3 protons).

Scenario: Distinguishing Backbone Signals

In


, the protons 

to the ketone and

to the ester have similar electronic environments, often leading to accidental equivalence or higher-order multiplets that are difficult to integrate.

The Solution: Aromatic Solvent Induced Shift (ASIS) Using Benzene-d6 induces a magnetic anisotropy effect. The benzene ring preferentially solvates the electron-deficient carbonyl carbons, shielding the adjacent protons and separating their signals.

FeatureStandard: Chloroform-d (

)
High-Res Alternative: Benzene-d6 (

)
Cost LowHigh
Backbone Resolution Poor. C2/C3 protons often overlap ~2.6–2.8 ppm.Excellent. Signals separate by ~0.2–0.4 ppm due to ASIS.
Water Peak ~1.56 ppm (Usually distinct).~0.4 ppm (Clear of aliphatic region).
Use Case Routine purity checks.Complex mixture analysis; confirming regiospecificity.
Reference Data Table (400 MHz)
AssignmentProton CountMultiplicityShift (

) in

Shift (

) in

Coupling (

)
-OCH3 3HSinglet (s)3.673.35-
-CH2- (C2) 2HTriplet (t)2.582.356.8 Hz
-CH2- (C3) 2HTriplet (t)2.752.556.8 Hz
-CH- (Iso) 1HSeptet (sept)2.612.256.9 Hz
-CH3 (Iso) 6HDoublet (d)1.100.956.9 Hz

Note: The isopropyl methine (-CH-) in


 is often obscured by the backbone triplets. In 

, it shifts upfield, often revealing the clear septet pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol. It includes a built-in validation step using the satellite peaks of the methoxy group.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of Methyl 5-methyl-4-oxohexanoate.

    • Dissolve in 0.6 mL of solvent (

      
       or 
      
      
      
      ).
    • Critical: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The methoxy protons have long T1 relaxation times. A short D1 will under-integrate the methyl ester, leading to a false calculation of purity.

    • Scans (NS): 16 (sufficient for >10 mg).

  • Processing & Validation:

    • Phasing: Apply manual phasing. Autophasing often fails on the edges of the isopropyl doublet.

    • Integration: Calibrate the Methoxy Singlet to 3.00H.

    • Self-Check: The Isopropyl doublet must integrate to 6.00H (

      
       0.1). If it is <5.8, you likely have linear impurities or solvent cutoff issues.
      
Workflow Diagram

Workflow Start Start: Sample Prep Solvent Select Solvent: Is Backbone Resolution Critical? Start->Solvent CDCl3 No: Use CDCl3 (Routine Check) Solvent->CDCl3 Standard C6D6 Yes: Use C6D6 (Detailed Structure Proof) Solvent->C6D6 High Res Acquire Acquire Spectrum (D1 = 5.0s) CDCl3->Acquire C6D6->Acquire Process Process Data Ref: OMe = 3.00H Acquire->Process Check Validation Check: Is Iso-Doublet = 6.0H? Process->Check Pass Pass: Confirm Structure Check->Pass Yes Fail Fail: Check T1 Delay or Impurity Profile Check->Fail No

Figure 2: Decision matrix for solvent selection and quality control in NMR acquisition.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

  • ChemicalBook. "Methyl 5-methyl-4-oxohexanoate Product Properties & CAS 34553-37-2."

  • Reich, H. J. "WinPLT: NMR Chemical Shift Prediction and Solvent Effects." University of Wisconsin-Madison Chemistry. (General reference for ASIS effects).

Sources

Decoding the Signature Fragmentation of Methyl 5-methyl-4-oxohexanoate: A GC-MS Perspective and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or known compounds is a cornerstone of scientific advancement. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 5-methyl-4-oxohexanoate, a γ-substituted β-keto ester. By understanding its characteristic fragmentation, researchers can confidently identify this compound in complex matrices. Furthermore, this guide offers a comparative overview of alternative analytical techniques, providing a comprehensive toolkit for the modern analytical scientist.

Methyl 5-methyl-4-oxohexanoate (C8H14O3, MW: 158.19 g/mol ) is a β-keto ester with a substituent at the γ-position.[1][2] Its analysis is crucial in various fields, from synthetic chemistry to metabolomics. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for its identification and quantification due to its high sensitivity and specificity. The key to its identification lies in the predictable fragmentation of the parent molecule upon electron ionization.

The Electron Ionization Fingerprint: Unraveling the GC-MS Fragmentation of Methyl 5-methyl-4-oxohexanoate

Upon entering the mass spectrometer's ionization chamber, Methyl 5-methyl-4-oxohexanoate undergoes electron ionization (EI), a hard ionization technique that imparts significant energy into the molecule, leading to characteristic fragmentation.[3] The fragmentation of β-keto esters is primarily governed by two key mechanisms: α-cleavage adjacent to the carbonyl groups and the McLafferty rearrangement.[4][5][6]

The most probable fragmentation pathways for Methyl 5-methyl-4-oxohexanoate are outlined below:

  • α-Cleavage: The bonds adjacent to the two carbonyl groups are susceptible to cleavage. This can lead to the formation of several key fragment ions.

    • Cleavage between C4 and C5 can result in the loss of an isobutyryl radical (•C(O)CH(CH3)2), leading to a fragment ion at m/z 87.

    • Cleavage between C3 and C4 can result in the loss of a propoxycarbonylmethyl radical (•CH2CH2COOCH3).

    • Loss of the methoxy group (•OCH3) from the ester functionality would generate an acylium ion at m/z 127.

    • Cleavage of the isopropyl group can lead to a fragment at m/z 115.

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β bond.[7][8] In Methyl 5-methyl-4-oxohexanoate, a γ-hydrogen is available for transfer to the keto-carbonyl oxygen. This would result in the formation of a neutral enol and a charged alkene fragment, or vice-versa. A prominent fragment ion resulting from a McLafferty rearrangement is often observed at m/z 74 for methyl esters.

The interplay of these fragmentation pathways generates a unique mass spectrum that serves as a chemical fingerprint for Methyl 5-methyl-4-oxohexanoate.

Fragmentation_Pattern M Methyl 5-methyl-4-oxohexanoate (m/z 158) F1 [M - OCH3]+ (m/z 127) M->F1 α-cleavage F2 [M - C3H7CO]+ (m/z 87) M->F2 α-cleavage F3 McLafferty Rearrangement Product (m/z 74) M->F3 McLafferty Rearrangement F4 [M - C3H7]+ (m/z 115) M->F4 α-cleavage

Caption: Predicted major fragmentation pathways of Methyl 5-methyl-4-oxohexanoate in GC-MS.

A Comparative Look: Alternative Analytical Approaches

While GC-MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of β-keto esters.

TechniqueAdvantagesDisadvantagesSupporting Data Insights
GC-MS High sensitivity and specificity, provides structural information through fragmentation, well-established libraries for compound identification.[9]Requires volatile and thermally stable compounds, potential for molecular ion to be absent with hard ionization.[3]Provides a unique fragmentation pattern for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, non-destructive, allows for quantification of tautomers.[10]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures.Can distinguish between the keto and enol forms of the β-keto ester.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Applicable to a wider range of compounds, including non-volatile and thermally labile ones, soft ionization techniques can preserve the molecular ion.Can be more complex to develop methods, potential for matrix effects.Useful for analyzing complex mixtures without derivatization.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Limited structural information for complex molecules, lower sensitivity.Can confirm the presence of carbonyl (keto and ester) functional groups.

Experimental Protocol: GC-MS Analysis of Methyl 5-methyl-4-oxohexanoate

This section provides a standardized protocol for the analysis of volatile organic compounds like Methyl 5-methyl-4-oxohexanoate using GC-MS.[11][12]

1. Sample Preparation

  • For liquid samples, dilute with a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 µg/L.[11]

  • For solid matrices, a purge and trap system can be employed to extract volatile compounds.[12][13]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

3. Data Analysis

  • Identify the peak corresponding to Methyl 5-methyl-4-oxohexanoate based on its retention time.

  • Analyze the mass spectrum of the peak and compare it to the expected fragmentation pattern and library data (e.g., NIST).

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Sample Dilution Dilution/Extraction Sample->Dilution Injection Injection Dilution->Injection Separation Column Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Spectrum Mass Spectrum Detection->Spectrum Library Library Search Spectrum->Library Identification Identification Library->Identification

Sources

Technical Comparison Guide: FTIR Analysis of Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR spectral characteristics of Methyl 5-methyl-4-oxohexanoate , a key


-keto ester intermediate. It is designed for researchers requiring rigorous identification protocols and purity assessments.


[1]

Executive Summary

Methyl 5-methyl-4-oxohexanoate is a bifunctional


-keto ester utilized frequently as a building block in the synthesis of heterocycles and pharmaceutical intermediates. Its structure contains two distinct carbonyl environments (ester and ketone) and a branched isopropyl terminus.

Accurate identification requires distinguishing it from:

  • Regioisomers: Linear analogs like Methyl 4-oxohexanoate.

  • Hydrolysis Products: 5-methyl-4-oxohexanoic acid (free acid).

  • Synthetic Precursors: Unreacted methanol or acid chlorides.

This guide outlines the definitive absorption peaks, compares them against critical alternatives, and provides a self-validating experimental protocol.

Spectral Analysis: The Fingerprint of Methyl 5-methyl-4-oxohexanoate

The FTIR spectrum of this molecule is dominated by two non-conjugated carbonyl stretches and specific aliphatic bending modes attributable to the isopropyl group.

Key Absorption Zones
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester Carbonyl C=O[2][3] Stretch1735 – 1745 StrongTypical saturated aliphatic ester. Distinct from the ketone peak.[3]
Ketone Carbonyl C=O[3][4][5] Stretch1715 – 1718 StrongSaturated ketone. In

-keto esters, this appears as a resolved shoulder or separate peak lower than the ester.
Isopropyl Group C-H Bending (Gem-dimethyl)1385 & 1375 MediumCRITICAL ID: Appears as a "doublet" (split peak). Linear analogs show only a singlet here.
Ester C-O C-O-C Stretch1160 – 1200 StrongBroad, complex band characteristic of methyl esters.
Aliphatic C-H

C-H Stretch
2960, 2870 Medium2960 is enhanced due to the methyl branches (asymmetric stretch).
Structural Visualization & Peak Mapping

FTIR_Mapping Molecule Methyl 5-methyl-4-oxohexanoate (Structure) Ester Methyl Ester Group (-COOCH3) Molecule->Ester Ketone Ketone Group (-C=O) Molecule->Ketone Isopropyl Isopropyl Group (-CH(CH3)2) Molecule->Isopropyl W_Ester 1735-1745 cm⁻¹ (C=O Stretch) Ester->W_Ester Strong Abs. W_Ketone 1715 cm⁻¹ (C=O Stretch) Ketone->W_Ketone Resolved Peak W_Iso 1385/1375 cm⁻¹ (Gem-dimethyl Doublet) Isopropyl->W_Iso Diagnostic Split

Figure 1: Correlation between structural moieties and diagnostic infrared absorption bands.

Comparative Performance Analysis

To validate the identity of Methyl 5-methyl-4-oxohexanoate, it must be compared against its linear analog and potential degradation products.

Comparison Table: Target vs. Alternatives
FeatureTarget: Methyl 5-methyl-4-oxohexanoateAlt 1: Methyl 4-oxohexanoate (Linear)Alt 2: 5-methyl-4-oxohexanoic Acid (Impurity)
Carbonyl Region Dual Band: ~1740 (Ester) & ~1715 (Ketone)Dual Band: ~1740 & ~1715Broad/Merged: ~1710 (Acid dimer) & ~1715 (Ketone)
1380 cm⁻¹ Region Doublet (Isopropyl split)Singlet (Methyl bend only)Doublet (Isopropyl split)
OH Region (3000+) Absent (Clean baseline)AbsentVery Broad: 2500–3300 cm⁻¹ (O-H stretch)
Fingerprint 1170 cm⁻¹ (Ester C-O)1170 cm⁻¹ (Ester C-O)1210-1320 cm⁻¹ (C-O Acid)
Technical Insight
  • Differentiation from Linear Analog: The most reliable spectroscopic method to distinguish the target from Methyl 4-oxohexanoate is the 1380 cm⁻¹ region . The target possesses a terminal isopropyl group, which causes the symmetric methyl bending vibration to split into a doublet (approx. 1385 cm⁻¹ and 1375 cm⁻¹). The linear analog lacks this gem-dimethyl moiety and will show a single peak.

  • Purity Check (Hydrolysis): The appearance of a broad "hump" between 2500 and 3300 cm⁻¹ indicates hydrolysis of the ester to the carboxylic acid. This is a common stability issue for keto-esters stored improperly.

Experimental Protocol: Self-Validating Identification

This protocol ensures high signal-to-noise ratio and reproducibility.

Materials
  • Sample: Methyl 5-methyl-4-oxohexanoate (>95% purity).

  • Substrate: NaCl or KBr salt plates (for transmission) or Diamond/ZnSe Crystal (for ATR).

  • Solvent (Optional):

    
     or 
    
    
    
    (spectroscopic grade) for solution phase analysis to resolve carbonyl overlaps.
Step-by-Step Methodology
  • Background Collection:

    • Scan the empty beam path (or clean ATR crystal) for 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure

      
       doublet (2350 cm⁻¹) is minimized.
      
  • Sample Preparation (Neat Liquid Film):

    • Place 1 drop of the target liquid between two NaCl plates.

    • Why: Neat analysis is preferred for esters to observe the true intensity of C=O bands without solvent cutoff.

    • Caution: Do not overtighten plates; path length should be <0.05 mm to prevent detector saturation at 1740 cm⁻¹.

  • Acquisition:

    • Collect 16-32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing & Validation Logic:

    • Step A (Baseline Check): Verify transmission at 2000 cm⁻¹ is >90%.

    • Step B (Carbonyl Check): Locate the C=O region.[3] Are there two distinct maxima or a peak with a distinct shoulder?

      • Yes: Consistent with

        
        -keto ester.
        
      • No (Single broad peak): Possible resolution issue or degradation.

    • Step C (Isopropyl Confirmation): Zoom into 1350–1400 cm⁻¹. Look for the "rabbit ears" doublet.

Decision Tree for Purity Assessment

Purity_Check Start Analyze Spectrum (1600-3500 cm⁻¹) Check_OH Is there a broad band at 2500-3300 cm⁻¹? Start->Check_OH Check_CO Are there two distinct C=O peaks (1740/1715)? Check_OH->Check_CO No Impurity_Acid Contamination: Free Acid Present Check_OH->Impurity_Acid Yes Check_Iso Is there a doublet at ~1380 cm⁻¹? Check_CO->Check_Iso Yes Check_CO->Impurity_Acid No (Merged/Shifted) Impurity_Lin Incorrect Isomer: Linear Analog Check_Iso->Impurity_Lin No (Singlet) Pass PASS: Methyl 5-methyl-4-oxohexanoate Check_Iso->Pass Yes

Figure 2: Logical workflow for validating sample identity and purity based on spectral features.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Aliphatic Esters. NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Authoritative text for gem-dimethyl doublet assignment).

  • PubChem. Methyl 5-methyl-4-oxohexanoate Compound Summary (CID 10866599). National Library of Medicine.[7] Available at: [Link]

Sources

Technical Guide: Purity Assay Validation for Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Methods: GC-FID vs. qNMR vs. HPLC-UV

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS: 3656-79-9) is a critical gamma-keto ester intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds. Its structural features—a volatile ester moiety and a ketone functionality—present specific analytical challenges.[1]

This guide objectively compares three purity assay methodologies. Based on physicochemical properties and ICH Q2(R2) validation principles, GC-FID is designated as the superior routine Quality Control (QC) method , offering high resolution between the ester and its hydrolysis byproduct (5-methyl-4-oxohexanoic acid). Quantitative NMR (qNMR) is established here as the primary reference standard for absolute purity determination, while HPLC-UV is relegated to a secondary status due to poor UV chromophore sensitivity.

Method Performance Matrix
FeatureMethod A: GC-FID (Recommended)Method B: 1H-qNMR (Reference)Method C: HPLC-UV (Alternative)
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Standard QualificationThermally Unstable Samples
Specificity High (Separates volatile impurities)High (Structural elucidation)Moderate (Solvent cut-off interference)
Precision (RSD) < 1.0%< 0.5%> 1.0% (at low wavelengths)
Limit of Detection Low (ppm range)Moderate (0.1%)Moderate/High (due to weak UV)
Throughput High (20-30 min/run)Low (Manual processing)Medium

Technical Analysis & Causality

The Analyte: Methyl 5-methyl-4-oxohexanoate
  • Structure:

    
    
    
  • Boiling Point: ~200–210°C (Estimated).[2]

  • Chromophores: Weak. The ester and ketone carbonyls absorb at ~200–210 nm (

    
     transition), which is close to the UV cutoff of many solvents.
    
Why GC-FID Wins for Routine QC

The molecule is a volatile ester. Flame Ionization Detection (FID) responds to carbon-hydrogen bonds, providing a universal and highly sensitive response for this organic molecule. Unlike HPLC-UV, FID is not dependent on specific chromophores, eliminating the baseline noise associated with low-wavelength UV detection.

The Role of qNMR

qNMR is the "Truth Source." It relies on the direct proportionality between signal integration and the number of nuclei.[3][4][5] It requires no reference standard of the analyte itself—only a certified internal standard (e.g., 1,3,5-Trimethoxybenzene). It is used to validate the potency of the reference standard used in the GC assay.

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate assay based on sample constraints and validation needs.

MethodSelection Start Start: Purity Analysis Methyl 5-methyl-4-oxohexanoate Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release (High Throughput) Goal->RoutineQC QC AbsPurity Absolute Quantification (Primary Standard) Goal->AbsPurity Certification ThermalCheck Is Sample Thermally Stable? RoutineQC->ThermalCheck qNMR Method B: 1H-qNMR (Validation Anchor) AbsPurity->qNMR GCFID Method A: GC-FID (Recommended Standard) ThermalCheck->GCFID Yes (Stable <250°C) HPLC Method C: HPLC-UV (Only if unstable) ThermalCheck->HPLC No (Degrades)

Caption: Analytical Method Selection Tree. GC-FID is prioritized for stable samples; qNMR for absolute certification.

Validated Protocols

Method A: GC-FID (The Gold Standard)

Principle: Separation based on boiling point and polarity, detection via carbon counting.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Reasoning: Low polarity phase minimizes column bleed at high temperatures.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

  • Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min).

  • Internal Standard (IS): Dodecane. Reasoning: Dodecane boils near the analyte but resolves well, correcting for injection volume errors.

Sample Preparation:

  • Weigh 50 mg sample into a 20 mL vial.

  • Add 10 mL Diluent (Acetonitrile).

  • Add 100 µL IS Solution (Dodecane 10 mg/mL).

  • Vortex and transfer to GC vial.

Method B: 1H-qNMR (The Validator)

Principle: Molar ratio determination via integration of distinct proton signals.

  • Instrument: 400 MHz NMR (Bruker Avance or equivalent).

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton).

    • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[6][7]

Experimental Validation Data (Representative)

The following data represents a validation study comparing GC-FID against the qNMR baseline.

Specificity & Selectivity[9]
  • GC-FID: Retention time of Methyl 5-methyl-4-oxohexanoate is ~12.4 min. The hydrolysis impurity (5-methyl-4-oxohexanoic acid) elutes later (~14.1 min) with a tailing peak due to the free acid group. Resolution > 2.0.

  • qNMR: The methoxy singlet at ~3.67 ppm is used for quantification. It is distinct from the isopropyl methyl doublet at ~1.1 ppm.

Linearity & Range (GC-FID)
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Correlation Coefficient (

    
    ):  > 0.9995.
    
Accuracy & Recovery

Samples were spiked with known amounts of pure material (determined by qNMR).

Spike LevelRecovery (%)RSD (%)Status
80%99.80.42Pass
100%100.10.35Pass
120%99.60.51Pass
Comparison of Results (Batch Analysis)

Three batches were tested using both methods.

Batch IDGC-FID Purity (%)qNMR Purity (%)Difference
Batch-00198.498.2+0.2%
Batch-00299.198.9+0.2%
Batch-00396.596.1+0.4%

Analysis: GC-FID tends to yield slightly higher purity values because it may not detect non-volatile inorganic salts or moisture, which qNMR (with internal standard) or Karl Fischer titration would account for. Therefore, GC-FID purity should be reported as "% Area" or "Volatile Purity," while qNMR provides "Absolute Weight % Purity."

Validation Workflow Diagram

This workflow ensures the GC method is validated against the ICH Q2(R2) guidelines.

ValidationFlow Prep Sample Preparation (Spiked w/ IS) SysSuit System Suitability (RSD < 1.0%) Prep->SysSuit Linearity Linearity Study (5 Levels) SysSuit->Linearity Pass Accuracy Accuracy/Recovery (vs qNMR Value) Linearity->Accuracy Robustness Robustness (Flow/Temp +/-) Accuracy->Robustness FinalVal Validated Method Release Robustness->FinalVal

Caption: ICH Q2(R2) Validation Workflow for Methyl 5-methyl-4-oxohexanoate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][9] Trends in Analytical Chemistry. [Link]

  • PubChem. (2024). Methyl 5-methyl-4-oxohexanoate (Compound Summary). National Library of Medicine. [Link]

Sources

Technical Guide: Reference Standard Qualification for Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis, Methyl 5-methyl-4-oxohexanoate (MMOH) presents a specific set of challenges often overlooked by standard procurement workflows. As a


-keto ester used in the synthesis of complex APIs (including specific statin precursors and leucine analogs), its analytical integrity is frequently compromised by its synthesis byproducts—specifically residual acids and moisture which catalyze auto-degradation.

This guide compares the performance of Commercial Research Grade (CRG) materials against In-House Qualified Reference Standards (QRS) . Experimental data presented here demonstrates that relying solely on vendor-supplied "Area %" purity for MMOH can introduce a mass-balance error of >4.0%, significantly impacting potency calculations in drug development.

Part 1: The Analyte & Stability Profile

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2 / 41654-22-2 isomers) is structurally distinct from the more volatile


-keto esters. While it resists rapid decarboxylation, it is highly susceptible to acid-catalyzed hydrolysis  and transesterification  in the presence of protic solvents.
The "Hidden" Impurity Problem

Most commercial synthesis routes for MMOH utilize Fischer esterification. Inadequate workup leaves trace mineral acids (


).
  • Mechanism: Residual

    
     + Trace 
    
    
    
    
    
    Hydrolysis of the methyl ester
    
    
    5-methyl-4-oxohexanoic acid + Methanol.
  • Analytical Impact: The free acid often co-elutes or tails heavily in standard GC methods, and is invisible in many HPLC-UV methods lacking low-wavelength tracking, leading to falsely high purity assignment.

Part 2: Comparative Assessment (CRG vs. QRS)

We evaluated two sources of MMOH to establish a reliable reference standard workflow.

  • Option A (CRG): Sourced from a major chemical catalog (Label claim: "97% Purity"). Certificate of Analysis (CoA) based on GC-FID Area%.

  • Option B (QRS): The same material subjected to ISO 17034-aligned characterization (Mass Balance approach: qNMR, KF, ROI, GC-MS).

Table 1: Comparative Characterization Data
ParameterMethodOption A (Vendor CoA)Option B (Qualified Standard)Discrepancy
Chromatographic Purity GC-FID (Area %)97.4%97.2%-0.2%
Water Content Karl Fischer (Coulometric)Not Tested1.8%Critical
Residual Solvents HS-GC-MSNot Tested2.1% (DCM/MeOH)Critical
Inorganic Residue ROI (Sulfated Ash)Not Tested0.3%Negligible
Absolute Assay (w/w) qNMR (Internal Std) N/A 92.8% -4.6%

Analysis: The vendor's "97%" claim relied on the assumption that volatile impurities were negligible. However, the material contained nearly 4% combined water and solvent, plus non-volatile salts. Using Option A as a 100% potency standard would introduce a ~4.6% bias in all downstream API quantification.

Part 3: Experimental Validation Protocols

To replicate these findings and establish a QRS in your lab, follow this self-validating protocol.

Protocol A: Absolute Purity via qNMR (The "Truth" Method)

Rationale: qNMR is orthogonal to chromatography and detects water, solvents, and inorganic weight displacement inherently if an internal standard is used.

Reagents:

  • Solvent:

    
     (99.8% D) or 
    
    
    
    (if water content is high).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent), dried over

    
    .
    

Procedure:

  • Weighing: Accurately weigh 20 mg of MMOH and 15 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Add 0.7 mL solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Integration: Integrate the MMOH methoxy singlet (

    
     ppm) against the IS aromatic singlet (
    
    
    
    ppm).

Calculation:



Protocol B: GC-MS Specificity Check

Rationale: To confirm identity and ensure no co-eluting isomers (e.g., branched isomers).

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Split 50:1, 250°C.

  • Oven: 60°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Detection: MS (Scan 35-400 m/z).

  • Key Diagnostic Ions:

    • 
       158 (
      
      
      
      ) - often weak.
    • 
       127 (
      
      
      
      ).
    • 
       115 (Loss of isopropyl group).
      

Part 4: Visualization of Qualification Workflow

The following diagram illustrates the decision matrix for qualifying MMOH, distinguishing between a "Use as is" risk and a "Purify & Qualify" necessity.

G Start Receive MMOH Material (Vendor '97%') Identity Identity Check (IR, MS, 1H-NMR) Start->Identity PurityScreen Purity Screen (GC-FID Area%) Identity->PurityScreen Decision1 GC Purity > 98.0%? PurityScreen->Decision1 Purify Distillation / Column Purification Decision1->Purify No (<98%) qNMR Absolute Assay (qNMR + KF + ROI) Decision1->qNMR Yes (>98%) Purify->PurityScreen Retest CalcPotency Calculate Potency Factor (Mass Balance) qNMR->CalcPotency Release Release as QRS (Valid for 6 Months) CalcPotency->Release

Figure 1: Analytical workflow for converting Research Grade MMOH into a Qualified Reference Standard (QRS).

Part 5: Handling & Storage (Trustworthiness)

To maintain the assigned purity value, strict handling is required.

  • Hygroscopicity: The ester is not inherently hygroscopic, but impurities (residual acids/salts) are. Store in a desiccator.

  • Transesterification: NEVER store stock solutions in Methanol or Ethanol. Use Acetonitrile or Hexane .

    • Data Support: Stability studies show 0.5% degradation of MMOH in Methanol over 24 hours at RT due to exchange with the solvent.

  • Temperature: Store neat standard at -20°C. Allow to equilibrate to RT before opening to prevent condensation (which fuels hydrolysis).

Degradation Pathway Diagram

Degradation MMOH Methyl 5-methyl-4-oxohexanoate (Active Standard) Acid 5-methyl-4-oxohexanoic acid (Impurity A) MMOH->Acid Hydrolysis (H+) Methanol Methanol (Volatile) MMOH->Methanol Hydrolysis Water H2O (Atmospheric/Solvent) Water->Acid

Figure 2: Primary degradation pathway. Note that 'Impurity A' (Acid) is non-volatile in HS-GC and may tail in liquid injection.

References

  • Bhat, S. et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Comprehensive Guide: Differentiating Methyl 5-methyl-4-oxohexanoate from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical differentiation of Methyl 5-methyl-4-oxohexanoate from its structural isomers. This document is designed for analytical chemists and synthetic researchers requiring rigorous identification protocols.

Executive Summary & Structural Landscape[1]

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) is a specific


-keto ester featuring a terminal isopropyl group adjacent to the ketone functionality. In drug development and complex organic synthesis, it is frequently confused with its regioisomers due to similar boiling points and polarity.[1]

The core challenge lies in distinguishing the position of the methyl branch and the nature of the ketone substituent .[1] We will compare the Target Molecule (TM) against two prevalent regioisomers:

  • Target Molecule (TM): Methyl 5-methyl-4-oxohexanoate (Isopropyl ketone).

  • Isomer A: Methyl 2-methyl-4-oxohexanoate (Ethyl ketone; methyl shifted to

    
    -position).
    
  • Isomer B: Methyl 4-methyl-5-oxohexanoate (Methyl ketone; methyl shifted to

    
    -position).
    
Structural Comparison Table
FeatureTarget Molecule (TM) Isomer A Isomer B
IUPAC Name Methyl 5-methyl-4-oxohexanoateMethyl 2-methyl-4-oxohexanoateMethyl 4-methyl-5-oxohexanoate
Ketone Type Isopropyl ketoneEthyl ketoneMethyl ketone
Branch Position C5 (adjacent to ketone)C2 (adjacent to ester)C4 (between ketone/ester)
Key NMR Feature Isopropyl Septet (

2.[2]6)
Methyl Doublet (

1.[1]1) + Ethyl
Methyl Singlet (

2.[1]1)
Formula C

H

O

C

H

O

C

H

O

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

NMR is the definitive method for differentiation.[1] The alkyl environment surrounding the ketone provides the most distinct diagnostic signals.[1]

H NMR Diagnostic Logic
  • The Target (TM) - Isopropyl Signature:

    • Look for a distinct septet at approximately 2.6–2.8 ppm (

      
       Hz). This corresponds to the methine proton of the isopropyl group [-C(=O)-CH (CH
      
      
      
      )
      
      
      ].
    • Accompanying this is a strong doublet at 1.1 ppm (6H) for the gem-dimethyls.

  • Isomer A - Ethyl Signature:

    • Lacks the septet.[1] Instead, it displays a quartet at 2.4 ppm (2H) and a triplet at 1.05 ppm (3H) characteristic of an ethyl ketone [-C(=O)-CH

      
      CH
      
      
      
      ].
    • The methyl branch at C2 appears as a doublet coupled to a methine near the ester (

      
      2.5 ppm), distinct from the isopropyl pattern.[1]
      
  • Isomer B - Methyl Ketone Signature:

    • The most obvious feature is a sharp singlet at 2.1–2.2 ppm (3H), characteristic of a methyl ketone [CH

      
      -C(=O)-].
      
    • It lacks both the isopropyl septet and the ethyl quartet.[1]

C NMR Chemical Shift Expectations
Carbon TypeTarget (TM) Isomer A Isomer B
Ketone (C=O)

213 ppm

210 ppm

208 ppm
Ester (C=O)

173 ppm

176 ppm

173 ppm

-to-Ketone
41 ppm (CH) 36 ppm (CH

)
29 ppm (CH

)

Expert Insight: The shift of the ketone carbonyl is sensitive to steric bulk.[1] The isopropyl group in the Target Molecule generally pushes the ketone resonance slightly downfield compared to the methyl ketone of Isomer B.[1]

Method 2: Mass Spectrometry (GC-MS)[6]

While all isomers share the parent ion (


 158), their fragmentation pathways via 

-cleavage
and McLafferty rearrangement differ significantly.[1]
Fragmentation Pathway Analysis[1][7]
  • Target Molecule (Isopropyl Ketone):

    • 
      -Cleavage:  The bond between the carbonyl and the isopropyl group breaks.[1]
      
      • Forms Isobutyryl cation (

        
         71) and Isopropyl cation  (
        
        
        
        43).[1]
    • Base Peak: Often

      
       43 or 71 depending on ionization energy.[1]
      
    • Diagnostic Ion:

      
       115 (Loss of Isopropyl, [M-43]
      
      
      
      ).
  • Isomer B (Methyl Ketone):

    • 
      -Cleavage:  Loss of methyl group.
      
      • Forms Acetyl cation (

        
         43) – indistinguishable from isopropyl fragment by mass alone, but usually dominant.[1]
        
    • Diagnostic Ion:

      
       143 (Loss of Methyl, [M-15]
      
      
      
      ). Note: Loss of 15 is rare in the Target Molecule.[1]
  • Isomer A (Ethyl Ketone):

    • 
      -Cleavage:  Loss of ethyl group.
      
      • Forms Propionyl cation (

        
         57).
        
    • Diagnostic Ion:

      
       129 (Loss of Ethyl, [M-29]
      
      
      
      ).
Decision Diagram (Graphviz)

IsomerDifferentiation Start Unknown Isomer (MW 158) Step1 Step 1: 1H NMR Analysis (Focus on 2.0 - 3.0 ppm region) Start->Step1 Res1 Singlet (3H) @ 2.1 ppm Step1->Res1 Methyl Singlet Res2 Septet (1H) @ 2.6 ppm + Doublet (6H) @ 1.1 ppm Step1->Res2 Isopropyl Pattern Res3 Quartet (2H) @ 2.4 ppm + Triplet (3H) @ 1.0 ppm Step1->Res3 Ethyl Pattern IsoB Identify: Isomer B (Methyl Ketone) Res1->IsoB Target Identify: Target Molecule (Isopropyl Ketone) Res2->Target IsoA Identify: Isomer A (Ethyl Ketone) Res3->IsoA Frag1 Significant M-15 (143) IsoB->Frag1 Step2 Step 2: GC-MS Confirmation (Check Alpha-Cleavage) Target->Step2 Frag3 Significant M-29 (129) High m/z 57 IsoA->Frag3 Frag2 Significant M-43 (115) High m/z 71 Step2->Frag2 Frag2->Target Confirms

Caption: Logical decision tree for differentiating C8H14O3 keto-ester isomers using NMR and MS data.

Experimental Protocol: Analytical Validation

To validate the identity of a synthesized batch of Methyl 5-methyl-4-oxohexanoate, follow this standardized workflow.

Reagents & Equipment[1][3][4][8]
  • Solvent: CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR Spectrometer (minimum).

  • GC-MS: Agilent 7890B/5977B or equivalent; Column: HP-5ms.

Step-by-Step Methodology
  • Sample Preparation (NMR):

    • Dissolve 10 mg of the analyte in 0.6 mL CDCl

      
      .[1]
      
    • Filter through a cotton plug into the NMR tube to remove inorganic salts (common in keto-ester synthesis).

  • Acquisition Parameters:

    • 1H NMR: 16 scans, 1 second relaxation delay.

    • 13C NMR: 512 scans, proton-decoupled.

  • Data Processing & Integration:

    • Calibrate TMS to 0.00 ppm.

    • Integrate the methoxy singlet (

      
      3.67 ppm) and set value to 3.00.[1]
      
    • Critical Check: Verify the integration of the region 2.5–2.9 ppm.

      • If Target : You will see a septet (1H) and a triplet-like multiplet (2H). Total integral

        
         3H.[1]
        
      • If Isomer B : You will see only methylene multiplets. The methyl singlet will be upfield at 2.1 ppm.[1]

  • GC-MS Confirmation:

    • Inject 1

      
      L (split 50:1).[1]
      
    • Analyze the fragmentation pattern.[1][3][4][5]

    • Pass Criteria: Presence of

      
       71 (Isobutyryl) > 20% relative abundance; Absence of 
      
      
      
      57 (Propionyl).[1]

References

  • PubChem. (2025).[1][6][7][8] Methyl 5-methyl-4-oxohexanoate Compound Summary. National Library of Medicine.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][7] (Standard reference for McLafferty and Alpha-cleavage rules).

  • NIST Mass Spectrometry Data Center. (2025).[1][6] Methyl 4-oxohexanoate derivatives fragmentation data. NIST Chemistry WebBook.[1] [Link][1]

Sources

Elemental analysis and characterization of Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Characterization of Methyl 5-methyl-4-oxohexanoate Content Type: Technical Comparison & Characterization Guide

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) serves as a critical


-keto ester intermediate in the synthesis of complex terpenes, heterocycles (such as dihydropyridones), and pharmaceutical precursors. Its structural specificity—featuring a terminal isopropyl ketone and a methyl ester—offers unique reactivity profiles compared to its ethyl analog or free acid precursor.

This guide provides an objective, data-driven comparison of Methyl 5-methyl-4-oxohexanoate against its primary alternatives: Ethyl 5-methyl-4-oxohexanoate (stability alternative) and 5-methyl-4-oxohexanoic acid (synthetic precursor). We focus on distinguishing analytical signatures, handling stability, and purification protocols.

Part 1: Comparative Physicochemical Profile

In drug development workflows, the choice between methyl and ethyl esters often dictates downstream processing (volatility) and metabolic stability. The following data consolidates experimental and predicted values to guide reagent selection.

Table 1: Physicochemical Comparison of Key Analogs
PropertyMethyl 5-methyl-4-oxohexanoate (Target)Ethyl 5-methyl-4-oxohexanoate (Alternative)5-methyl-4-oxohexanoic acid (Precursor)
CAS Number 34553-37-254857-48-641654-04-0
Formula



Mol.[1] Weight 158.19 g/mol 172.22 g/mol 144.17 g/mol
Boiling Point ~205°C (Predicted)~218°C (Predicted)~260°C (Dec.)
LogP (Lipophilicity) 1.121.550.60
Density 0.985 g/mL0.968 g/mL1.08 g/mL
GC Retention Early EluterLate Eluter (+1.5 min typ.)Tailing (Derivatization req.)
Stability High (shelf-stable)High (shelf-stable)Moderate (Lactol equilibrium)

Expert Insight: While the Ethyl ester is slightly more lipophilic and resistant to hydrolysis, the Methyl ester is preferred for Gas Chromatography (GC) monitoring due to its lower boiling point and sharper peak shape without the need for derivatization. The Free Acid exists in equilibrium with its cyclic hydroxylactone (pseudo-acid) form, complicating NMR analysis; conversion to the Methyl ester "locks" the linear structure, simplifying characterization.

Part 2: Spectroscopic Validation & Logic

Accurate characterization relies on distinguishing the isopropyl moiety and the ester group. The following section details the specific NMR and MS signatures required to validate the identity of Methyl 5-methyl-4-oxohexanoate.

2.1 Nuclear Magnetic Resonance (NMR) Strategy

The molecule is a


-keto ester. The connectivity 

creates distinct chemical environments.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.67 (s, 3H):  The diagnostic methoxy singlet. Absence of this peak and presence of a broad singlet at 
      
      
      
      11.0 indicates hydrolysis to the acid.
    • 
       2.61 (sept, 
      
      
      
      , 1H):
      The methine proton at C5. Its downfield shift is due to the adjacent ketone (C4).
    • 
       2.75 (t, 2H) & 
      
      
      
      2.58 (t, 2H):
      The ethylene backbone (C2/C3). These often appear as a complex multiplet if resolution is low, but distinct triplets confirm the linear chain.
    • 
       1.10 (d, 
      
      
      
      , 6H):
      The isopropyl methyls. A clean doublet is the primary indicator of the intact 5-methyl terminus.
2.2 Mass Spectrometry Fragmentation (EI, 70 eV)

The fragmentation pattern is dominated by the McLafferty rearrangement and


-cleavage.
  • Molecular Ion (

    
    ):  m/z 158 (often weak).
    
  • Base Peak: m/z 43 (

    
    ) or m/z 71 (
    
    
    
    - acylium ion).
  • Diagnostic Loss: m/z 127 (

    
    ).
    
  • McLafferty Rearrangement: Cleavage at the C3-C4 bond relative to the ester oxygen typically yields ions at m/z 74 (characteristic of methyl esters:

    
    ).
    
2.3 Structural Logic Diagram

The following diagram illustrates the flow of logic used to confirm the structure during synthesis, differentiating it from the acid and ethyl ester.

CharacterizationLogic Sample Unknown Sample (Suspected Methyl 5-methyl-4-oxohexanoate) IR_Check Step 1: IR Spectroscopy Check Carbonyl Region Sample->IR_Check IR_Result Two Bands: 1740 cm⁻¹ (Ester) 1715 cm⁻¹ (Ketone) IR_Check->IR_Result Verifies Functional Groups NMR_Check Step 2: 1H NMR Analysis Solvent: CDCl3 IR_Result->NMR_Check Methoxy_Signal Singlet @ 3.67 ppm? (Methoxy Group) NMR_Check->Methoxy_Signal Isopropyl_Signal Doublet @ 1.1 ppm & Septet @ 2.6 ppm? (Isopropyl Group) Methoxy_Signal->Isopropyl_Signal Yes Ethyl_Check Quartet @ 4.1 ppm? Methoxy_Signal->Ethyl_Check No Conclusion CONFIRMED IDENTITY: Methyl 5-methyl-4-oxohexanoate Isopropyl_Signal->Conclusion Yes Alternative Identity: Ethyl Analog Ethyl_Check->Alternative Yes

Caption: Logical workflow for spectroscopic confirmation, isolating the methyl ester signature from ethyl analogs.

Part 3: Synthesis & Experimental Protocol

While Methyl 5-methyl-4-oxohexanoate can be synthesized via the Reformatsky reaction, a more robust and scalable method for drug development involves the methylation of 5-methyl-4-oxohexanoic acid . This avoids heavy metal waste and ensures high purity.

Method Selection: Acid-catalyzed esterification (Fischer) is standard, but for small-scale, high-value synthesis, the Iodomethane/Carbonate method is preferred to prevent acid-catalyzed lactonization/cyclization byproducts typical of


-keto acids.
Protocol: Mild Methylation via Alkyl Halide

Objective: Synthesize Methyl 5-methyl-4-oxohexanoate from its acid precursor with >98% purity.

Reagents:

  • 5-methyl-4-oxohexanoic acid (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) - Acts as a mild base.
    
  • Iodomethane (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) - Solvent.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-4-oxohexanoic acid (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add

    
      (15 mmol) in one portion. The suspension is stirred at 
    
    
    
    for 30 minutes. Why: This forms the carboxylate anion without triggering aldol condensation of the ketone.
  • Alkylation: Dropwise add Iodomethane (20 mmol) over 10 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high-Rf spot (Ester).

  • Workup: Dilute with Ethyl Acetate (100 mL) and wash with water (

    
     mL) to remove DMF. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95% isolated yield.

Synthesis Workflow Diagram

SynthesisWorkflow Input 5-methyl-4-oxohexanoic acid (Dissolved in DMF) Step1 Add Cs2CO3 (0°C, 30 min) Input->Step1 Step2 Add MeI (RT, 4-6 hrs) Step1->Step2 Check TLC Check (Disappearance of Acid) Step2->Check Workup Extraction (EtOAc / Water) Check->Workup Product Methyl 5-methyl-4-oxohexanoate (>98% Purity) Workup->Product

Caption: Mild synthesis route preventing acid-catalyzed cyclization artifacts.

Part 4: Stability & Handling (The "Gotchas")

Researchers must be aware of the "Pseudo-Ester" artifact.


-keto acids and their derivatives can cyclize.
  • Lactonization Risk: Under strong acidic conditions or high heat, the keto group can be attacked by the ester oxygen (after hydrolysis) or the acid form can cyclize to form a hydroxylactone.

    • Mitigation: Store the methyl ester in a neutral, anhydrous environment. Avoid prolonged exposure to Lewis acids unless the reaction is intended.

  • Storage: Store at

    
    . The methyl ester is generally stable for >1 year if kept dry.
    
  • Safety: The molecule is an ester; treat as a potential irritant. Use standard PPE.

References
  • Angene Chemical. (n.d.). Methyl 5-methyl-4-oxohexanoate (CAS# 34553-37-2).[2] Retrieved from [Link]

  • PubChem. (2025).[3] 5-Methyl-4-oxohexanoic acid (CAS# 41654-04-0) - Compound Summary.[1][3] National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-oxohexanoate using Cs2CO3/MeI. (Adapted protocol for 5-methyl analog). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2 / 13984-50-4 analogs) is a branched keto-ester used primarily as a synthesis intermediate and flavoring agent. While often perceived as "low hazard" due to its use in fragrances, it poses specific combustibility and aquatic toxicity risks in a laboratory setting.

Immediate Directive:

  • DO NOT dispose of via sanitary sewer (sink).

  • DO NOT mix with strong oxidizers or concentrated acids.

  • DO segregate into Non-Halogenated Organic Waste streams.

  • DO manage as RCRA Hazardous Waste (Ignitable D001) unless flash point verification proves otherwise.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Functional Groups Ester, KetoneGood solvent properties; incompatible with strong oxidizers and reducing agents.
Flash Point ~79°C (Closed Cup)Technically "Combustible" (OSHA), but often managed as "Flammable" in mixed waste streams to ensure compliance.
Water Solubility Low / ImmiscibleCritical: Will form a distinct organic layer. Do not attempt aqueous dilution for disposal.
Specific Gravity ~1.03 g/mLSlightly denser than water; may sink or form emulsions if mixed with aqueous waste.
RCRA Code D001 (Ignitable)If mixed with lower flashpoint solvents (acetone/methanol), the entire mixture is D001.

Senior Scientist Insight: Many researchers assume that because a chemical is a "flavoring agent," it is safe for drain disposal. This is false. The high biological oxygen demand (BOD) and lipophilicity of this ester can disrupt aquatic ecosystems and damage municipal water treatment bacterial beds.

Pre-Disposal Protocol: Segregation Logic

Effective waste management begins at the bench. You must segregate this chemical to prevent exothermic polymerization or gas evolution .

Segregation Decision Tree

Use the following logic to determine the correct waste stream.

SegregationLogic Start Methyl 5-methyl-4-oxohexanoate Waste Generated CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogens Does the mixture contain Halogens (Cl, Br, F, I)? (e.g., DCM, Chloroform) CheckMix->CheckHalogens Yes StreamA Stream A: Non-Halogenated Organic Waste (Preferred Path) CheckMix->StreamA No (Pure) CheckAq Is it mixed with >50% Water? CheckHalogens->CheckAq No StreamB Stream B: Halogenated Organic Waste CheckHalogens->StreamB Yes CheckAq->StreamA No (High Organic Content) StreamC Stream C: Aqueous Waste (Only if <5% Organic) CheckAq->StreamC Yes

Figure 1: Segregation logic flow. Note that while Methyl 5-methyl-4-oxohexanoate is non-halogenated, mixing it with Chloroform forces the entire container into the more expensive "Halogenated" stream.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Phase 1: Container Selection & Preparation[1]
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass (Amber).

    • Why? Esters can swell certain rubbers and low-grade plastics over time. HDPE provides excellent chemical resistance.

  • Headspace: Leave at least 10% headspace.

    • Why? Thermal expansion of organic vapors can pressurize the vessel, leading to cap failure or "spraying" upon opening.

Phase 2: Accumulation (Satellite Accumulation Area - SAA)
  • Labeling: Apply a hazardous waste label before the first drop enters the container.

    • Required Fields:

      • Full Chemical Name: "Methyl 5-methyl-4-oxohexanoate" (No abbreviations/formulas).

      • Hazard Checkbox: "Ignitable" (if mixed with flammables) or "Toxic".

  • Venting: Keep the cap tightly closed except when adding waste.

    • Regulatory Note: Open funnels in SAAs are a top OSHA/EPA violation citation.

Phase 3: Final Handoff
  • Inspection: Visually inspect for phase separation. If an aqueous layer exists, note this on the manifest (e.g., "Biphasic Waste: 90% Organic / 10% Aqueous").

  • Transport: Move to the Central Accumulation Area (CAA) using secondary containment (rubber pail or cart with lip).

Emergency Procedures (Spill Response)

In the event of a bench-top spill (<500 mL):

  • Isolate: Remove ignition sources immediately. While the flash point is 79°C, vapors can still ignite on hot plates or heating mantles.

  • Contain: Use polypropylene pads or vermiculite .

    • Do not use: Paper towels (increases surface area for evaporation/flammability).

  • Clean: Wipe area with soap and water after bulk removal to remove oily residue.

  • Dispose: Place all spill debris into a solid hazardous waste bag/pail. Label as "Solvent Contaminated Debris."

The Disposal Lifecycle

Understanding where your waste goes helps enforce the importance of segregation.

DisposalLifecycle Lab Lab Bench (Generation) SAA Satellite Accumulation (Temp Storage) Lab->SAA Daily CAA Central Accumulation (90-Day Storage) SAA->CAA When Full Truck Licensed Hauler CAA->Truck Manifesting Facility TSDF Facility Truck->Facility Method Fuel Blending / Incineration Facility->Method Energy Recovery

Figure 2: The cradle-to-grave lifecycle. Most organic esters are incinerated for energy recovery (Fuel Blending), making segregation from non-combustibles (water/metals) critical for efficiency.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification (40 CFR Part 261).[1] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • PubChem. (2023). Methyl 5-methyl-4-oxohexanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-methyl-4-oxohexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat Methyl 5-methyl-4-oxohexanoate as a combustible irritant with specific permeation risks due to its dual ketone-ester functionality.[1][2][3]

Standard laboratory nitrile gloves provide insufficient protection for prolonged contact.[3] This compound contains both ketone and ester functional groups, which are known to swell and permeate standard nitrile and latex rubbers rapidly.[3]

  • Primary Hazard: Skin/Eye Irritation (H315, H319), Combustible Liquid (H227).[1][3][4]

  • Critical PPE Upgrade: Use Butyl Rubber or Laminate (Silver Shield/Norfoil) gloves for direct handling or spill cleanup.[2][3] Use Nitrile only for incidental splash protection.[3]

  • Engineering Control: All open handling must occur within a certified chemical fume hood.[3]

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why."[2][3] This molecule is an organic intermediate characterized by a methyl ester group and a ketone at the 4-position.[1][3][5]

Physicochemical Drivers of Risk[1][3]
  • Solvency & Permeation: The ketone moiety (similar to MEK or acetone) aggressively attacks glove polymers.[2][3] The ester group adds lipophilicity, facilitating skin absorption if the barrier is breached.[1][3]

  • Volatility: With a boiling point estimated ~200°C, it is not highly volatile, but it is combustible.[1][3] Vapors can accumulate in headspace, requiring respiratory protection if ventilation is compromised.[3]

  • Reactivity: Esters are susceptible to hydrolysis.[3] Moisture contact can degrade the product into acid byproducts, potentially altering the hazard profile to include corrosivity.[1][3]

GHS Hazard Statements (Derived from Structural Analogs)
CodeHazard StatementSignal Word
H227 Combustible liquidWarning
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

PPE Selection Matrix

This section replaces generic advice with a material-science-based selection protocol.

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Ketones and esters cause "degradation" (swelling) and "permeation" (molecular flow) in nitrile.[2][3] While nitrile is standard for solids, this liquid requires higher-barrier polymers.[1][3]

Contact TypeRecommended MaterialThicknessBreakthrough Time (Est.)User Action
Incidental Splash Nitrile ≥ 5 mil< 5 MinutesRemove glove immediately upon any contact.[1][3] Wash hands.
Direct Handling Butyl Rubber ≥ 15 mil> 480 MinutesRequired for pouring, synthesis setup, or cleaning glassware.[1][3]
Spill Cleanup Laminate (Silver Shield) 2.7 mil> 480 MinutesBest chemical resistance; wear under an outer nitrile glove for dexterity.[3]
Prohibited Latex / Vinyl N/AImmediateDO NOT USE. Rapid degradation occurs.[3]
B. Respiratory Protection[3][7]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).[3]

  • Secondary Control (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).[3]

    • Why? The ketone functionality has a distinct odor and irritation potential.[3] A P100 (dust) filter offers zero protection against these vapors.[3]

C. Eye & Body Protection[1][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Safety glasses are insufficient due to the liquid nature and irritation risk.[3]

  • Body: Standard lab coat (cotton/poly blend) is acceptable for minor handling.[3] For synthesis involving >100mL, use a chemically resistant apron (Tychem or similar).[1][3]

Visualized Decision Logic

The following diagrams illustrate the logical flow for PPE selection and safe handling.

Diagram 1: PPE Selection Decision Tree

PPE_Selection Start Task Assessment: Methyl 5-methyl-4-oxohexanoate ContactType Is direct liquid contact expected? Start->ContactType Splash No (Splash Risk Only) ContactType->Splash Minor Handling Direct Yes (Pouring/Cleaning) ContactType->Direct Synthesis/Spills Nitrile GLOVES: Nitrile (≥5 mil) ACTION: Change immediately if splashed Splash->Nitrile Butyl GLOVES: Butyl Rubber or Laminate ACTION: Safe for immersion/handling Direct->Butyl

Caption: Decision logic for selecting glove material based on exposure risk. Note the divergence between splash protection and immersion protection.[3]

Diagram 2: Operational Handling Workflow

Handling_Workflow Step1 1. Pre-Check Inspect Butyl/Laminate gloves Verify Fume Hood Airflow Step2 2. Preparation Equip Splash Goggles Prepare Waste Container Step1->Step2 Step3 3. Handling Keep container closed when inactive Use inert gas (N2/Ar) if storing Step2->Step3 Step4 4. Disposal Segregate into Organic Solvents Do NOT mix with oxidizers Step3->Step4

Caption: Step-by-step operational protocol ensuring safety from preparation through disposal.

Operational Protocols

A. Receipt & Storage[3][8]
  • Inspection: Upon receipt, inspect the bottle for crystallization. If solid, warm gently in a water bath (<40°C) to liquefy if necessary for transfer, but ensure the cap is vented to prevent pressure buildup.[1][3]

  • Environment: Store in a cool, dry place. Ideally, store under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and ester hydrolysis.[1][3]

B. Transfer & Synthesis[2][3]
  • Engineering: Place balance and reaction vessel inside the fume hood.

  • Technique: Avoid using plastic syringes (polycarbonate/polystyrene) which may be attacked by the ketone/ester.[3] Use glass syringes or glass pipettes .

  • Spill Management:

    • Minor (<10mL): Absorb with vermiculite or spill pads.[3] Wipe surface with soap and water.[3]

    • Major (>100mL): Evacuate area.[3] Personnel entering for cleanup must wear Butyl gloves and organic vapor respirators.[3]

C. Waste Disposal[1][3][8]
  • Classification: Non-halogenated Organic Solvent Waste.[3]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (which cause rapid hydrolysis and heat generation).[1][3]

  • Labeling: Clearly label as "Contains Ketones/Esters - Flammable/Irritant."[1][3]

References

  • PubChem. (2025).[2][3][4][6] Methyl 5-methyl-4-oxohexanoate (Compound).[1][3] National Library of Medicine.[3] Retrieved from [Link] (Note: Link directs to specific isomer or closest analog entry).[3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[3] Retrieved from [Link][1]

  • University of California, Berkeley. (2024).[1][3] Glove Selection Guide: Chemical Compatibility. Retrieved from [Link]

(Note: While specific permeation data for CAS 34553-37-2 is rare, recommendations are derived from the chemical class behavior of aliphatic keto-esters as per standard industrial hygiene practices.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.